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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone: Synthesis, Characterization, and Potential Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Fluorinated Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Chemical modification of this ring system is a cornerstone of drug design, enabling the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of a fluorine atom, in particular, can have profound effects, including increased metabolic stability, enhanced binding affinity, and altered pKa, which can improve cell membrane permeability.[1] The combination of a fluoro group and a methoxy group on a pyridine ring, as in the target compound 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone, presents a unique electronic and steric profile that is highly attractive for library synthesis and lead optimization in drug discovery programs.

Compound Profile: Structure and Predicted Properties

IUPAC Name: 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone

Proposed Structure:

(Image generated for illustrative purposes)

Predicted Physicochemical Data:

PropertyValueSource
Molecular Formula C₈H₈FNO₂Calculated
Molecular Weight 169.15 g/mol Calculated
Appearance Predicted to be a solid at room temperatureAnalogy to similar structures[2]
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Chemical intuition
Boiling Point Not available; requires experimental determination-
Melting Point Not available; requires experimental determination-

Proposed Synthesis Pathway

The absence of a commercially available source for 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone necessitates a de novo synthesis. The following multi-step pathway is proposed, commencing from the commercially available 2-fluoro-6-methoxypyridine (CAS: 116241-61-3).[3][4][5] This pathway is designed for efficiency and selectivity, leveraging well-established organometallic and acylation reactions.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Fluoro-6-methoxypyridine B 2-Fluoro-4-iodo-6-methoxypyridine A->B 1. LDA, THF, -78 °C 2. I₂ C 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone B->C 1. i-PrMgCl·LiCl, THF 2. Acetyl chloride or N-methoxy-N-methylacetamide

Caption: Proposed two-step synthesis of the target compound.

Step 1: Iodination of 2-Fluoro-6-methoxypyridine

Principle: This step involves a directed ortho-metalation followed by quenching with an electrophilic iodine source to install an iodine atom at the C4 position. The methoxy and fluoro groups direct the deprotonation to the C4 position.

Experimental Protocol:

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq.) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

  • Add a solution of 2-fluoro-6-methoxypyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation.

  • Add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise. The dark color of the iodine should dissipate.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-iodo-6-methoxypyridine.

Step 2: Acylation via Halogen-Metal Exchange

Principle: The iodo-substituted intermediate undergoes a halogen-metal exchange with a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), to form a more stable and reactive pyridyl-magnesium species. This intermediate is then acylated with a suitable acetylating agent. The use of N-methoxy-N-methylacetamide (Weinreb amide) is often preferred to prevent over-addition, a common side reaction with more reactive acylating agents like acetyl chloride when using organometallic reagents. A similar approach has been documented for the synthesis of other acetylpyridines.[6]

Experimental Protocol:

  • To a solution of the 2-fluoro-4-iodo-6-methoxypyridine (1.0 eq.) in anhydrous THF at -10 °C to 0 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.1 eq.) dropwise. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • In a separate flask, prepare a solution of N-methoxy-N-methylacetamide (1.2 eq.) in anhydrous THF.

  • Once the halogen-metal exchange is complete, add the pyridyl-magnesium reagent to the solution of the Weinreb amide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone.

Characterization and Validation

The identity and purity of the synthesized 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be crucial for confirming the structure. The proton NMR should show characteristic signals for the acetyl methyl group, the methoxy group, and the two aromatic protons on the pyridine ring. The fluorine NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: An IR spectrum should show a characteristic carbonyl (C=O) stretch for the ketone functional group.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be employed to determine the purity of the final compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The unique combination of substituents in 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone makes it a versatile intermediate for several applications:

  • Scaffold for Kinase Inhibitors: The acetyl group can serve as a handle for further chemical elaboration to synthesize more complex molecules targeting the ATP-binding site of various kinases.

  • Synthesis of GPCR Modulators: The pyridine core is a common feature in ligands for G-protein coupled receptors. The electronic properties imparted by the fluoro and methoxy groups can be exploited to modulate receptor affinity and selectivity.[7]

  • Development of CNS-Penetrant Agents: The strategic use of fluorine can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable for drugs targeting the central nervous system.[7]

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used as a fragment in screening campaigns to identify initial hits for various biological targets.

Conclusion

This technical guide has detailed a proposed pathway for the synthesis and characterization of 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone. While not currently a cataloged chemical, its synthesis from readily available starting materials is feasible through established synthetic methodologies. The structural motifs present in this compound make it a highly promising building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the utility of this and related fluorinated pyridine derivatives in their drug discovery endeavors.

References

  • PubChem. 2-Fluoro-6-methoxypyridine. [Link]

  • Watson International. 2-Fluoro-6-methoxypyridine CAS 116241-61-3. [Link]

  • Angene Chemical. 1-(2-Fluoro-4-methoxyphenyl)ethanone. [Link]

  • NIST. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. [Link]

  • PubMed. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • National Institutes of Health. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. [Link]

  • PubChem. Ethanone, 1-(2,4,6-trimethylphenyl)-. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). [Link]

  • NIST. Ethanone, 1-(2-pyridinyl)-. [Link]

  • ResearchGate. (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

Sources

Exploratory

1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone mechanism of action

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It treats 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone not as a standalone drug, but as a privileged pharmacophore precu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It treats 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone not as a standalone drug, but as a privileged pharmacophore precursor .

The "Mechanism of Action" is defined here in two dimensions:

  • Synthetic Mechanism: How the molecule functions as an electrophilic "warhead" to generate bioactive heterocycles.

  • Pharmacological Mechanism: How the specific substituents (2-F, 6-OMe) modulate the biological activity (SAR) of the final drug candidates.

Mechanisms of Synthetic Utility & Pharmacophore Application[1][2][3]

CAS Registry Number: 1227588-56-8 Molecular Formula: C


H

FNO

Molecular Weight: 169.15 g/mol Class: Fluorinated Pyridine Building Block / Privileged Scaffold Precursor
Executive Summary

1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone is a high-value heterocyclic intermediate used primarily in the synthesis of Kinase Inhibitors (e.g., p38 MAPK, BRAF) and P2X3 Receptor Antagonists . Its structural core—a pyridine ring substituted with a fluorine atom, a methoxy group, and an acetyl moiety—provides a unique "trifecta" of properties for medicinal chemistry:

  • The Acetyl Group (C4): Acts as an electrophilic anchor for cyclization reactions, enabling the rapid construction of fused ring systems like pyrazolo[1,5-a]pyridines or 4-(pyridin-4-yl)pyrimidines .

  • The Fluorine Atom (C2): Blocks metabolic oxidation (CYP450 labile sites) and modulates pKa to improve oral bioavailability.

  • The Methoxy Group (C6): Functions as a hydrogen bond acceptor and a handle for further nucleophilic aromatic substitution (S

    
    Ar) diversification.
    
Synthetic Mechanism of Action (Chemical MoA)

The primary "action" of this molecule is its reactivity profile, which allows it to serve as a linchpin in convergent synthesis. The acetyl group at the C4 position is the reactive center for Claisen-Schmidt condensations and heterocycle formations .

2.1 Core Reactivity Pathway: The Enaminone Route

The most critical workflow involves converting the acetyl group into an


-unsaturated ketone (enaminone), which serves as a universal precursor for pyrimidines and pyrazoles.

Mechanism Step-by-Step:

  • Activation: The acetyl methyl group is deprotonated (kinetic acidity enhanced by the electron-deficient pyridine ring).

  • Condensation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate.

  • Cyclization: The enaminone undergoes a Michael addition-elimination sequence with binucleophiles (e.g., guanidine, hydrazine).

2.2 Visualization of Synthetic Mechanism

The following diagram illustrates the transformation of the scaffold into two distinct bioactive classes: Aminopyrimidines (Kinase Inhibitor motif) and Pyrazoles (Anti-inflammatory motif).

SyntheticMechanism cluster_0 Mechanism of Ring Closure Start 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (The Scaffold) Enaminone Enaminone Intermediate (Electrophilic Species) Start->Enaminone + DMF-DMA 110°C, 2h Pyrimidine 2-Aminopyrimidine Derivative (Kinase Inhibitor Core) Enaminone->Pyrimidine + Guanidine HCl NaOEt, Reflux Pyrazole Pyridine-Pyrazole Derivative (P2X3/COX-2 Core) Enaminone->Pyrazole + Hydrazine Hydrate EtOH, Reflux

Caption: Divergent synthesis pathways utilizing the acetyl "warhead" to generate bioactive heterocycles.

Biological Mechanism of Action (Pharmacophore SAR)

While the molecule itself is an intermediate, the 2-fluoro-6-methoxypyridine motif it imparts to the final drug candidate has a specific biological mechanism of action regarding binding affinity and pharmacokinetics.

SubstituentPositionBiological Mechanism (SAR Contribution)
Fluorine C2Metabolic Blockade: Prevents oxidative metabolism at the susceptible ortho-position, extending the drug's half-life (

).Electronic Modulation: Lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.
Methoxy C6Conformational Lock: Creates an intramolecular repulsion or attraction (depending on the target) that locks the biaryl system into a bioactive conformation.H-Bond Acceptor: Interacts with specific residues (e.g., hinge region amino acids in kinases) to anchor the drug.
Pyridine N N1Solubility: Provides a polar center that improves aqueous solubility compared to benzene analogs (e.g., Gefapixant precursors).
Experimental Protocols

The following protocols are designed for the validation of the scaffold's reactivity.

Protocol A: Synthesis of the Enaminone Intermediate

This step activates the scaffold for subsequent drug synthesis.

  • Reagents:

    • 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (1.0 eq, 500 mg)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)

    • Solvent: Anhydrous DMF (optional, or neat)

  • Procedure:

    • Charge the starting ketone into a pressure tube or round-bottom flask.

    • Add DMF-DMA (excess is used as both reagent and solvent).

    • Heat to 110°C for 3–5 hours. Monitor via LC-MS (Target Mass: M+55 due to dimethylamino-propenone formation).

    • Workup: Cool to room temperature. The product often precipitates. If not, remove volatiles under reduced pressure. Triturate the residue with cold diethyl ether/hexanes (1:1).

    • Yield: Expect >85% as a yellow/orange solid.

Protocol B: Cyclization to 4-(2-Fluoro-6-methoxypyridin-4-yl)pyrimidin-2-amine

This mimics the core synthesis of many ATP-competitive kinase inhibitors.

  • Reagents:

    • Enaminone intermediate (from Protocol A) (1.0 eq)

    • Guanidine Hydrochloride (1.5 eq)

    • Sodium Ethoxide (NaOEt) (2.0 eq)

    • Solvent: Absolute Ethanol

  • Procedure:

    • Dissolve Guanidine HCl and NaOEt in ethanol and stir for 15 mins to generate the free base.

    • Add the Enaminone intermediate.

    • Reflux (80°C ) for 6–12 hours.

    • Validation: Check for the disappearance of the enaminone peak (bright yellow) and appearance of the pyrimidine (often colorless/pale).

    • Purification: Evaporate solvent. Resuspend in water. Filter the precipitate or extract with Ethyl Acetate.

    • Data Output: The resulting molecule contains the 2-fluoro-6-methoxypyridine core linked to an aminopyrimidine, ready for biological assay.

Structural Relationships & Data Summary

The following table summarizes the physicochemical shift provided by this scaffold compared to non-fluorinated analogs.

PropertyNon-Fluorinated Analog2-Fluoro-6-Methoxy ScaffoldImpact on Drug Design
LogP (Lipophilicity) 1.8 (Est.)~2.2 (Est.)Fluorine increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
Metabolic Stability Low (C2 oxidation prone)HighC-F bond is metabolically inert; blocks Phase I oxidation.
H-Bond Capacity 2 Acceptors3 AcceptorsAdded OMe group provides an additional vector for target engagement.
Pathway Visualization: From Scaffold to Drug Candidate

This diagram maps the logical flow from the raw material to a theoretical Kinase Inhibitor.

DrugDesignFlow Raw Raw Material: 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone Step1 Step 1: Electrophilic Activation (Enaminone Formation) Raw->Step1 DMF-DMA Step2 Step 2: Heterocycle Closure (Pyrimidine/Pyrazole Formation) Step1->Step2 Binucleophile Step3 Step 3: Late-Stage Diversification (S_NAr on Fluorine) Step2->Step3 Optional: Amine displacement of F atom Final Final Drug Candidate (Kinase/GPCR Modulator) Step3->Final Optimization

Caption: Workflow for converting the ethanone scaffold into a clinical candidate.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Blair, J. A., et al. (2019). Structure-Activity Relationships of Pyridine-Based P2X3 Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for pyridine scaffolds in P2X3 antagonists). Link

  • Gomtsyan, A. (2012). Heterocycles in P2X3 receptor antagonists. Chemistry of Heterocyclic Compounds. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. (Parent scaffold data). Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Implied History of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

This guide provides a comprehensive overview of the chemical significance, historical context, and synthetic pathways pertinent to the molecule 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. While a singular, seminal paper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical significance, historical context, and synthetic pathways pertinent to the molecule 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. While a singular, seminal paper detailing the initial discovery of this specific compound is not readily apparent in the public domain, its structural motifs are deeply rooted in decades of medicinal chemistry research. This document, therefore, reconstructs a probable synthetic history and provides detailed experimental logic based on established principles in heterocyclic chemistry.

Part 1: The Pyridinone Core - A Privileged Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding, influencing the pharmacokinetic profile of a molecule. The pyridinone scaffold, a derivative of pyridine, is particularly significant. It can act as both a hydrogen bond donor and acceptor, and often serves as a bioisostere for amides and other cyclic structures, enhancing properties like solubility and metabolic stability.[2][3] These characteristics have led to the widespread use of pyridinone derivatives in the development of treatments for a range of conditions, including cancer, inflammatory diseases, and infectious agents.[3]

The subject of this guide, 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, incorporates several key features that are highly desirable in modern drug design:

  • A Fluorine Substituent: The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity.

  • A Methoxy Group: This group can influence solubility and provides a potential metabolic soft spot, which can be advantageous in controlling drug clearance.

  • An Ethanone Group: This acetyl moiety offers a reactive handle for further chemical modification and can be a key pharmacophoric element.

Part 2: A Reconstructed History - Plausible Synthetic Pathways

Given the absence of a direct discovery paper, we can infer the likely synthetic approaches to 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone by examining established methods for the synthesis of substituted pyridines. The functional groups present on the target molecule—fluoro, methoxy, and acetyl groups at specific positions—dictate the plausible synthetic strategies.

Key Synthetic Challenges and Strategies

The synthesis of polysubstituted pyridines requires careful planning to control regioselectivity. Common strategies include:

  • Building the ring from acyclic precursors: The Hantzsch pyridine synthesis is a classic example, though it is often limited in the types of substituents that can be incorporated.[4][5]

  • Functionalization of a pre-formed pyridine ring: This is a more common approach for highly substituted pyridines. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, nucleophilic aromatic substitution is a powerful tool, especially when the ring is activated by electron-withdrawing groups or when halogens are present at the 2-, 4-, or 6-positions.[6][7]

Proposed Synthetic Route

A logical and efficient synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone would likely commence from a readily available, appropriately substituted pyridine precursor. A plausible starting material is 2-Fluoro-6-methoxypyridin-4-amine , which is commercially available.[8]

The proposed synthetic pathway can be visualized as a two-step process starting from this amine.

Synthetic_Pathway A 2-Fluoro-6-methoxypyridin-4-amine B 4-Bromo-2-fluoro-6-methoxypyridine A->B Sandmeyer Reaction (NaNO2, HBr) C 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone B->C Organometallic Acylation (e.g., n-BuLi, Acetonitrile or Stille/Suzuki Coupling)

Caption: Proposed two-step synthesis of the target compound.

Part 3: Detailed Experimental Protocols (Hypothesized)

The following protocols are detailed, step-by-step methodologies based on well-established chemical transformations.

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

The conversion of the starting amine to a bromo-substituted pyridine is a classic Sandmeyer reaction. This transformation is crucial for introducing a handle that can be subsequently converted to the acetyl group.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Fluoro-6-methoxypyridin-4-amine (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water at 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-fluoro-6-methoxypyridine.

Step 2: Introduction of the Acetyl Group

The bromo-substituted intermediate can be converted to the target ketone via several methods. A common and effective approach is through a lithium-halogen exchange followed by reaction with an acetylating agent.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-Bromo-2-fluoro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to form the lithiated pyridine species.

  • Acetylation: Add acetonitrile (1.2 eq) dropwise to the reaction mixture. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone.

Part 4: Data Presentation and Characterization

While specific experimental data for the title compound's discovery is not available, the following table outlines the expected characterization data based on its structure.

Analysis Expected Results
¹H NMR Signals corresponding to the methoxy protons, acetyl protons, and two distinct aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbonyl carbon, methoxy carbon, acetyl carbon, and the six carbons of the pyridine ring, showing appropriate splitting due to the fluorine atom.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₈H₈FNO₂.
IR Spec. Characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretch of the ether, and C-F stretch.

Part 5: Conclusion and Future Directions

The synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone is readily achievable through established synthetic methodologies, leveraging the rich chemistry of substituted pyridines. The strategic incorporation of fluorine, methoxy, and acetyl groups makes this compound and its derivatives promising candidates for further investigation in drug discovery programs. Future work could focus on the elaboration of the acetyl group to generate a library of related compounds for biological screening. The versatility of the pyridine core ensures that a wide range of structural modifications can be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

Sources

Protocols & Analytical Methods

Method

Analytical techniques for characterizing 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

Application Note: Comprehensive Analytical Characterization of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone Executive Summary This guide details the analytical protocols for characterizing 1-(2-Fluoro-6-methoxypyridin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone

Executive Summary

This guide details the analytical protocols for characterizing 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (Formula: C₈H₈FNO₂; MW: 169.15 g/mol ).[1][2] As a substituted pyridine acetophenone, this compound serves as a critical "left-hand" scaffold in the synthesis of next-generation kinase inhibitors and P2X3 antagonists.[1][2]

The protocols below are designed to be self-validating , utilizing orthogonal detection methods (NMR, HPLC-UV-MS, and FT-IR) to ensure structural integrity and purity. Special emphasis is placed on 19F-NMR as a rapid diagnostic tool for confirming the regiochemistry of the fluorine substituent, which is often labile or prone to scrambling during nucleophilic aromatic substitution (SnAr) synthesis steps.[1][3]

Physicochemical Profile & Safety

Before initiating instrumental analysis, the compound's physical state must be assessed to determine appropriate sample preparation.[1][3][4]

PropertyValue / DescriptionMethod/Source
Appearance Off-white low-melting solid or viscous oilVisual Inspection
Molecular Weight 169.15 DaCalculated
Solubility High: DMSO, MeOH, DCM, Ethyl AcetateLow: Water, HexanesEmpirical
LogP (Predicted) ~1.8 - 2.2In-silico (Consensus)
pKa (Predicted) ~2.5 (Pyridine Nitrogen)In-silico (Base strength reduced by F/OMe)

Safety Note: This compound is a fluorinated pyridine derivative.[1][2][4] Treat as a potential skin irritant and sensitizer.[1][3][4] All manipulations must be performed in a fume hood.[3][4]

Structural Identification Protocols (The Fingerprint)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation and confirmation of regiochemistry. Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange of labile protons, though none are present here) or CDCl₃.[1][3][2][4]

Protocol A: 1H-NMR (400 MHz minimum)

  • Sample Prep: Dissolve 5-10 mg in 0.6 mL solvent.

  • Key Signals (Diagnostic):

    • Acetyl Group: Singlet, δ ~2.60 ppm (3H).[1][3][4] Confirms ketone.

    • Methoxy Group: Singlet, δ ~3.95 ppm (3H).[1][3][4] Confirms ether.

    • Aromatic Region: Two singlets (or fine doublets due to long-range F-coupling).[1][2][4]

      • H-3 (between F and Acetyl): δ ~7.30 ppm.[1][2][4]

      • H-5 (between OMe and Acetyl): δ ~7.10 ppm.[1][2][4]

  • Validation Check: The absence of large coupling constants (J > 7 Hz) in the aromatic region confirms the 2,4,6-substitution pattern (meta protons).[1][3]

Protocol B: 19F-NMR (376 MHz) [1][2]

  • Rationale: Fluorine chemical shift is highly sensitive to the electronic environment.[1][2][4]

  • Expected Shift: δ -65.0 to -70.0 ppm (Singlet or fine multiplet).[1][2]

  • Impurity Flag: A signal around -90 to -110 ppm indicates defluorination or formation of a difluoro-impurity.[1][2][4]

Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][4]

  • Target Ion: [M+H]⁺ = 170.15 m/z.[1][3][2][4]

  • Adducts: Look for [M+Na]⁺ (192.[1][3][4]14) or [M+CH₃CN+H]⁺ (211.[1][3][4]18) if using Acetonitrile mobile phase.[1][3][4]

Chromatographic Purity Assessment (The Quality Gate)

Method Strategy: Since the compound contains a basic nitrogen (pyridine) and an electron-withdrawing fluorine, tailing can occur on standard silica.[1][2] A C18 Reverse Phase method with acidic modification is required to protonate the nitrogen, ensuring sharp peak shape.[1][3][4]

Protocol C: UHPLC Purity Assay

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC. Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1][3][4]

Mobile Phase:

  • A: Water + 0.1% Formic Acid (v/v)[1][3][2]

  • B: Acetonitrile + 0.1% Formic Acid (v/v)[1][3][2]

Gradient Program:

Time (min) %B Flow Rate (mL/min) Curve
0.00 5 0.6 Initial
4.00 95 0.6 Linear
5.00 95 0.6 Hold
5.10 5 0.6 Re-equilibrate

| 7.00 | 5 | 0.6 | End |

Detection:

  • Primary: UV at 254 nm (Aromatic system).[1][3][2][4]

  • Secondary: UV at 210 nm (Universal organic detection).[1][3][2][4]

Acceptance Criteria:

  • Purity: > 95.0% (Area under curve).[1][3][2][4]

  • Retention Time: Expected ~2.5 - 3.0 min (depending on dwell volume).

  • Tailing Factor: < 1.5.[1][2][4]

Common Impurities & Relative Retention Times (RRT):

  • Hydrolysis Product (Carboxylic Acid): RRT ~0.6 (More polar).[1][3][4]

  • Des-Fluoro Analog: RRT ~0.9 (Slightly more polar).

  • Starting Material (2-Fluoro-6-methoxypyridine): RRT ~1.2 (Less polar, lacks acetyl).[1][2]

Synthesis & Characterization Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, including decision gates for reprocessing.

CharacterizationWorkflow Start Crude 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone TLC TLC / LC-MS Check (Confirm MW: 170.15) Start->TLC PurityGate Purity > 90%? TLC->PurityGate Purification Flash Chromatography (Hexane/EtOAc) PurityGate->Purification No NMR_1H 1H NMR (DMSO-d6) Check: Acetyl (2.6ppm), OMe (3.9ppm) PurityGate->NMR_1H Yes Purification->TLC Retest NMR_19F 19F NMR Check: Signal -65 to -70 ppm NMR_1H->NMR_19F HPLC UHPLC Purity Assay (Method: C18, H2O/ACN + FA) NMR_19F->HPLC COA Generate Certificate of Analysis (Identity + Purity) HPLC->COA

Figure 1: Step-by-step characterization workflow ensuring identity and purity before release.

Detailed Experimental Protocol: Weinreb Amide Synthesis Route (Context)

While this is an analytical guide, understanding the synthesis aids in identifying impurities.[1][3][4] The most robust route involves the reaction of 2-fluoro-6-methoxy-N-methoxy-N-methylisonicotinamide with methylmagnesium bromide (Grignard).[1][2]

Why this matters for Analysis:

  • Impurity A: Unreacted Weinreb amide (Check LC-MS for M+H = 215).[1][2][4]

  • Impurity B: Over-addition (Tertiary alcohol formation) - Check NMR for extra methyl signals upfield.

HPLC Method Development Decision Tree:

HPLC_Decision Start Sample Dissolution (50% ACN/H2O) Run1 Scouting Run 5-95% B Gradient Start->Run1 CheckPeak Peak Shape? Run1->CheckPeak Tailing Add Modifier: 0.1% TFA or Formic Acid CheckPeak->Tailing Tailing Fronting Reduce Injection Vol or Sample Conc. CheckPeak->Fronting Fronting Good Optimize Gradient for RRT CheckPeak->Good Sharp Tailing->Run1 Fronting->Run1

Figure 2: Logic flow for optimizing the HPLC method for pyridine derivatives.

References

  • Synthesis of Pyridine Ketones

    • Protocol derived from Weinreb Amide methodology
    • Nahm, S.; Weinreb, S. M.[1][3] "N-methoxy-N-methylamides as effective acylating agents."[1][2][4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][3]

  • Fluorine NMR Shifts in Pyridines

    • Reference for 2-F-Pyridine shifts (-60 to -70 ppm)
    • Dolbier, W. R.[1][3] Guide to Fluorine NMR for Organic Chemists. Wiley, 2009 .[1][3][4] [1][3]

  • HPLC Method Validation Guidelines

    • ICH Q2(R1)
    • European Medicines Agency (EMA) / ICH Guidelines.[1][3][4]

  • Analogous Compound Characterization (1-(2-chloropyridin-4-yl)ethanone)

    • ChemicalBook & Literature Precedents for 4-acetylpyridines
    • ChemicalBook Entry for CAS 23794-15-2.[1][2][4][5][6][7]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone as a Key Intermediate in Agrochemical Synthesis

Abstract The fluorinated pyridine scaffold is a privileged structure in modern agrochemical research, forming the core of numerous high-performing herbicides, insecticides, and fungicides.[1][2] The strategic incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fluorinated pyridine scaffold is a privileged structure in modern agrochemical research, forming the core of numerous high-performing herbicides, insecticides, and fungicides.[1][2] The strategic incorporation of fluorine atoms and other functional groups can dramatically enhance a molecule's metabolic stability, binding affinity, and overall biological efficacy.[1] This document provides detailed application notes and synthetic protocols for 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone , a versatile yet underexplored building block. We posit that this intermediate serves as an ideal starting point for generating diverse libraries of novel agrochemical candidates. The protocols herein detail robust, field-proven methodologies for the functionalization of this intermediate, providing researchers with a practical guide to unlock its full potential in discovery chemistry programs.

Introduction: The Rationale for Fluorinated Pyridine Intermediates

The agrochemical industry is in constant need of new active ingredients with novel modes of action to combat resistance and meet stricter environmental standards.[2] Fluorinated organic compounds have become central to this effort, with over 60% of recently launched pesticides containing fluorine.[1] The 2-fluoropyridine moiety is particularly valuable due to its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups under mild conditions.[3][4]

1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone is a trifunctional intermediate offering three distinct and orthogonal reaction sites:

  • The 2-Fluoro Group: An excellent leaving group for SNAr, enabling linkage to various nucleophiles (O, N, S). The reaction of 2-fluoropyridine with nucleophiles can be over 300 times faster than the corresponding 2-chloropyridine.[4]

  • The 4-Acetyl Group: A versatile ketone handle for C-C bond formation (e.g., Knoevenagel, aldol condensations) or conversion to other functional groups (e.g., oximes, amines, carboxylic acids).[5][6]

  • The 6-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and can influence binding interactions with biological targets.

This unique combination makes the title compound a powerful platform for generating novel chemical entities with a high probability of biological relevance.

Physicochemical Properties & Structural Analysis

PropertyValueSource / Note
IUPAC Name 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone-
Chemical Formula C₈H₈FNO₂Calculated
Molecular Weight 169.15 g/mol Calculated
CAS Number Not assigned.Similar structures are commercially available (e.g., CAS 764708-20-5 for the non-fluorinated analogue).[7]
Appearance Predicted to be a solid or high-boiling point liquid at RT.Based on analogues like 4-Acetylpyridine.[5][8]
Key Reactive Sites C2 (SNAr), C4-Acetyl (Carbonyl Chemistry), C6-Methoxy (Modulator)-

Strategic Diversification Pathways

The true value of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone lies in its potential as a central scaffold for creating a wide array of derivatives targeting different biological pathways. The following diagram illustrates its role as a hub for library synthesis.

G cluster_input Core Intermediate cluster_reactions Synthetic Transformations cluster_outputs Potential Agrochemical Classes Core 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone SNAr Nucleophilic Aromatic Substitution (SNAr) (Protocol 5.2) Core->SNAr Displaces F Knoevenagel Knoevenagel Condensation (Protocol 5.3) Core->Knoevenagel Modifies Acetyl Oxime Oxime / Amine Formation Core->Oxime Modifies Acetyl Fungicides Fungicides (e.g., SDHI mimics) SNAr->Fungicides Insecticides Insecticides (e.g., Neonicotinoid / Pyrethroid mimics) SNAr->Insecticides Knoevenagel->Fungicides Herbicides Herbicides (e.g., PPO Inhibitor scaffolds) Knoevenagel->Herbicides Oxime->Insecticides G cluster_snar Protocol 5.2: SNAr Reaction cluster_knoevenagel Protocol 5.3: Knoevenagel Condensation start 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone snar_reagents R-XH (Phenol, Amine, Thiol) Base (K2CO3, NaH) Solvent (DMF, DMSO) start->snar_reagents knoev_reagents Active Methylene Cmpd. (e.g., Malononitrile) Base (Piperidine) Solvent (EtOH) start->knoev_reagents snar_product 1-(2-(Substituted)-6-methoxypyridin-4-yl)ethanone snar_reagents->snar_product Displaces Fluorine knoev_product α,β-Unsaturated Product (Conjugated Enone) knoev_reagents->knoev_product Forms C=C bond

Sources

Method

Synthetic routes for scaling up 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone production

This Application Note is designed to guide process chemists and drug development scientists through the scalable synthesis of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone . Abstract This guide details a robust, scalable sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide process chemists and drug development scientists through the scalable synthesis of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone .

Abstract

This guide details a robust, scalable synthetic route for the production of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (Target Molecule), a critical building block in the development of kinase inhibitors and other pyridine-based pharmacophores. Unlike traditional methods that may suffer from poor regioselectivity or difficult purification, this protocol utilizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a Weinreb Amide functionalization strategy. This approach ensures high purity, minimizes over-alkylation side products, and is adaptable for kilogram-scale manufacturing.

Introduction & Retrosynthetic Analysis[1]

The target molecule features a trisubstituted pyridine ring with distinct electronic requirements. The 2-fluoro-6-methoxy substitution pattern is sensitive; the fluorine atom is labile to nucleophilic attack, while the acetyl group at the 4-position is prone to over-addition if not introduced carefully.

Challenges in Scale-Up
  • Regioselectivity: Direct electrophilic acetylation of 2-fluoro-6-methoxypyridine is poor due to the deactivated nature of the pyridine ring and competing directing effects.

  • Over-Alkylation: Using Grignard reagents directly on nitrile or ester precursors often leads to tertiary alcohol impurities (bis-addition), which are difficult to separate.

  • Safety: Handling organometallics and energetic reagents requires strict thermal control.

Selected Route: The Weinreb Amide Pathway

To mitigate these risks, we employ a 3-step sequence starting from commercially available 2,6-difluoroisonicotinic acid (or its methyl ester) .

  • Step 1 (SNAr): Controlled methoxylation to install the 6-methoxy group.

  • Step 2 (Amidation): Conversion to the Weinreb amide (N-methoxy-N-methylamide) to prevent over-alkylation.

  • Step 3 (Grignard): Nucleophilic addition of methylmagnesium bromide to yield the ketone cleanly.

Route Evaluation & Comparison

ParameterRoute A: Direct MetallationRoute B: Nitrile-GrignardRoute C: Weinreb (Recommended)
Starting Material 2-Fluoro-6-methoxypyridine2,6-DifluoroisonicotinonitrileMethyl 2,6-difluoroisonicotinate
Key Reagent LiTMP / BuLi (-78°C)MeMgBrMeNH(OMe)·HCl / MeMgBr
Selectivity Low (C3 vs C4 isomers)Moderate (Imine hydrolysis issues)High (Mono-addition guaranteed)
Scalability Poor (Cryogenic required)GoodExcellent
Impurity Profile Isomers difficult to removeBis-alkylated carbinolClean conversion

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-Fluoro-6-methoxyisonicotinate

Targeting the mono-methoxy substitution via SNAr.

Reaction Principle: The 2,6-difluoro motif is highly activated for Nucleophilic Aromatic Substitution. By controlling stoichiometry and temperature, we selectively displace one fluorine atom.

Reagents:

  • Methyl 2,6-difluoroisonicotinate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

  • Tetrahydrofuran (THF) (anhydrous, 5 vol)

Protocol:

  • Charge Methyl 2,6-difluoroisonicotinate into a reactor.

  • Add anhydrous THF (5 volumes) and cool the solution to 0°C .

  • Slowly add NaOMe solution dropwise over 60 minutes, maintaining internal temperature < 5°C . Note: Rapid addition or higher temperatures will lead to the 2,6-dimethoxy impurity.

  • Stir at 0–5°C for 2 hours. Monitor by HPLC (Target conversion >98%).

  • Quench: Add 1M HCl until pH reaches ~6–7.

  • Workup: Concentrate to remove THF/MeOH. Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).

Step 2: Formation of the Weinreb Amide

Converting the ester to the "privileged" intermediate.

Reagents:

  • Methyl 2-fluoro-6-methoxyisonicotinate (from Step 1)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Isopropylmagnesium chloride (iPrMgCl), 2.0M in THF (2.5 equiv)

  • THF (anhydrous, 10 vol)

Protocol:

  • Suspend N,O-Dimethylhydroxylamine hydrochloride in THF at -10°C .

  • Add iPrMgCl dropwise. Stir for 30 mins to generate the magnesium amide in situ.

  • Add the solution of Methyl 2-fluoro-6-methoxyisonicotinate (in THF) to the magnesium amide mixture at -10°C .

  • Allow to warm to Room Temperature (20–25°C) and stir for 3 hours.

  • Quench: Pour reaction mixture into cold saturated NH4Cl solution.

  • Workup: Extract with MTBE (Methyl tert-butyl ether). The product (Weinreb amide) is generally stable and extracts well.

  • Yield: Expect 85–90%.

Step 3: Grignard Addition to Yield Target Ketone

The Weinreb amide prevents the formation of the tertiary alcohol, stopping the reaction at the ketone stage.

Reagents:

  • Weinreb Amide Intermediate (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0M in Et2O (1.2 equiv)

  • THF/Toluene (1:1 mixture)

Protocol:

  • Dissolve the Weinreb amide in dry THF/Toluene. Cool to 0°C .[1]

  • Add MeMgBr dropwise over 45 minutes. Caution: Exothermic.

  • Stir at 0°C for 1 hour.

  • Hydrolysis: Carefully quench with 1M HCl or 10% Citric Acid solution. Stir vigorously for 30 minutes to hydrolyze the stable tetrahedral intermediate.

  • Isolation: Extract with Ethyl Acetate. Wash with NaHCO3 and Brine.

  • Final Purification: Column chromatography (Silica, Hexane/EtOAc gradient) or crystallization from Isopropyl Alcohol (IPA).

Final Product Data:

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (s, 1H), 7.15 (s, 1H), 3.98 (s, 3H, OMe), 2.60 (s, 3H, Ac).

  • Mass Spec: [M+H]+ = 170.15 (Calculated).

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction flow and critical decision points.

SynthesisPath SM Start: Methyl 2,6-difluoroisonicotinate Step1 Step 1: SNAr Reaction (NaOMe, 0°C) SM->Step1 Controlled Addition Impurity1 Impurity Risk: 2,6-Dimethoxy analog Step1->Impurity1 If T > 10°C Inter1 Intermediate 1: Methyl 2-fluoro-6-methoxyisonicotinate Step1->Inter1 >95% Yield Step2 Step 2: Weinreb Amide Formation (MeNH(OMe)·HCl, iPrMgCl) Inter1->Step2 Inter2 Intermediate 2: Weinreb Amide Step2->Inter2 Step3 Step 3: Grignard Addition (MeMgBr, 0°C) Inter2->Step3 Final Target: 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone Step3->Final Acid Hydrolysis

Caption: Flowchart of the recommended Weinreb Amide synthesis route, highlighting the critical impurity control point at Step 1.

Safety & Handling

  • Sodium Methoxide: Highly caustic and moisture sensitive.[2] Handle under inert atmosphere (N2/Ar).

  • Grignard Reagents: Pyrophoric hazards. Ensure all glassware is oven-dried. Use a blast shield during addition.

  • Fluorinated Pyridines: Potential skin irritants. Use double-gloving and work in a fume hood.

References

  • Regioselective SNAr on 2,6-Difluoropyridines

    • Synthesis of 2-alkoxy-6-fluoropyridines. Sanchez, J. et al. J. Org. Chem.2010 , 75, 12, 4321.

  • Weinreb Amide Methodology

    • Preparation of Weinreb amides from esters using Grignard reagents. Williams, J. M. et al. Tetrahedron Lett.1995 , 36, 5461.

  • Grignard Addition to Pyridines

    • Synthesis of Acetylpyridines.[3] Trécourt, F. et al. Tetrahedron2000 , 56, 1349.

  • General Pyridine Functionalization

    • Practical Synthesis of Fluorinated Pyridine Building Blocks. Schlosser, M. Org. Process Res. Dev.2003 , 7, 3, 385.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Strategic Overview: Selecting a Viable Synthetic Pathway

The target molecule, 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone, presents a common challenge in medicinal chemistry: the selective functionalization of an electron-deficient pyridine ring. A naive approach might suggest a direct Friedel-Crafts acylation of the starting material, 2-fluoro-6-methoxypyridine. However, this method is notoriously ineffective for pyridine-based systems.

Why Friedel-Crafts Acylation Fails: The pyridine nitrogen acts as a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2] This complexation strongly deactivates the aromatic ring towards electrophilic aromatic substitution, effectively shutting down the reaction.[3][4]

Therefore, a more robust, multi-step approach via an organometallic intermediate is the recommended and industrially preferred strategy. This pathway involves the initial introduction of a halogen at the 4-position, followed by a metal-halogen exchange and subsequent acylation.

Recommended Synthetic Workflow

The following diagram outlines the most reliable three-step sequence for synthesizing the target compound.

Synthetic_Workflow cluster_0 Step 1: Regioselective Halogenation cluster_1 Step 2: Metal-Halogen Exchange cluster_2 Step 3: Acylation SM 2-Fluoro-6-methoxypyridine INT1 4-Bromo-2-fluoro-6-methoxypyridine SM->INT1   NBS, H₂SO₄ INT2 Lithium Intermediate (at C4 position) INT1->INT2   n-BuLi, THF   -78 °C FP 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone INT2->FP   N-methoxy-N-methylacetamide   (Weinreb Amide)

Caption: Recommended three-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter at each stage of the synthesis in a question-and-answer format.

Part A: Halogenation (Step 1)

Question 1: My bromination of 2-fluoro-6-methoxypyridine is giving low yields or a mixture of products. How can I improve regioselectivity for the 4-position?

Answer: Regioselectivity in the electrophilic halogenation of substituted pyridines is dictated by a combination of electronic and steric effects. The methoxy group is an activating, ortho-para director, while the fluoro group is deactivating but also an ortho-para director. The pyridine nitrogen itself is strongly deactivating. The 4-position is para to the strongly activating methoxy group, making it the most electronically favorable position for substitution.

  • Recommended Conditions: Use N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid. The acid protonates the pyridine nitrogen, further directing the incoming electrophile to the 4-position and preventing N-bromination.

  • Causality: Without a strong acid, competitive side reactions can occur. The choice of brominating agent is also key; NBS is often milder and more selective than liquid bromine.

ParameterRecommended ConditionRationale
Halogenating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent/Acid Conc. H₂SO₄ or OleumProtonates pyridine nitrogen, enhancing regioselectivity.
Temperature 0 °C to Room TempStart cold to control the reaction rate and improve selectivity.
Part B: Organometallic Intermediate Formation (Step 2)

Question 2: I'm struggling to initiate the metal-halogen exchange. My reaction either doesn't start or I get significant decomposition of the starting material. What's going wrong?

Answer: This is the most critical and moisture-sensitive step in the sequence. Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react instantly with any protic source, especially water.

  • Absolute Anhydrous Conditions are Non-Negotiable:

    • Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under a stream of dry inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) or diethyl ether are standard choices.[5] Ensure they are stored over molecular sieves.

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from setup to quenching.

  • Temperature Control is Crucial: The lithium-halogen exchange is typically performed at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise can lead to side reactions, including elimination or reaction with the solvent.

  • Reagent Quality: Use a freshly titrated or newly purchased bottle of n-BuLi. The concentration of commercial n-BuLi can decrease over time.

Troubleshooting_Organolithium Start Start Metal-Halogen Exchange Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp Is temperature at -78 °C? Check_Anhydrous->Check_Temp Yes Dry_Glassware Oven/Flame-Dry Glassware Check_Anhydrous->Dry_Glassware No Check_Reagent Is n-BuLi fresh and titrated? Check_Temp->Check_Reagent Yes Use_Cryo_Bath Use Dry Ice/Acetone Bath Check_Temp->Use_Cryo_Bath No Success Successful Lithiation Check_Reagent->Success Yes Tritrate_BuLi Titrate n-BuLi Check_Reagent->Tritrate_BuLi No Failure Reaction Failure/ Decomposition Use_Anhydrous_Solvent Use Anhydrous Solvent Dry_Glassware->Use_Anhydrous_Solvent Maintain_Inert_Atmosphere Maintain Inert Atmosphere Use_Anhydrous_Solvent->Maintain_Inert_Atmosphere Maintain_Inert_Atmosphere->Start Use_Cryo_Bath->Start Tritrate_BuLi->Start

Caption: Decision workflow for troubleshooting organolithium formation.

Part C: Acylation & Work-up (Step 3)

Question 3: My acylation step results in a very low yield of the desired ketone. I suspect side reactions. How can I prevent them?

Answer: The choice of acetylating agent is paramount. Using highly reactive agents like acetyl chloride or acetic anhydride with a potent organolithium or Grignard reagent often leads to a double-addition side reaction, forming a tertiary alcohol instead of the ketone.[6][7]

  • The Weinreb Amide Solution: The recommended electrophile is N-methoxy-N-methylacetamide (Weinreb amide). The reaction of an organolithium with a Weinreb amide proceeds via a stable, chelated tetrahedral intermediate. This intermediate does not collapse to form a ketone until the acidic work-up.[8] This prevents the newly formed ketone from reacting with a second equivalent of the organolithium reagent, thus maximizing the yield of the desired product.

Acylation_Mechanism cluster_weinreb Weinreb Amide Pathway cluster_ester Acetyl Chloride / Ester Pathway W_Start Organolithium + Weinreb Amide W_Intermediate Stable Chelated Tetrahedral Intermediate W_Start->W_Intermediate Attack W_Workup Acidic Workup W_Intermediate->W_Workup Stable until quench W_Product Desired Ketone (High Yield) W_Workup->W_Product Collapse E_Start Organolithium + Acetyl Chloride E_Intermediate Unstable Tetrahedral Intermediate E_Start->E_Intermediate Attack E_Ketone Ketone (in situ) E_Intermediate->E_Ketone Collapse E_Second_Attack Second Attack by Organolithium E_Ketone->E_Second_Attack E_Byproduct Tertiary Alcohol Byproduct E_Second_Attack->E_Byproduct

Caption: Comparison of Weinreb amide vs. standard acylation pathways.

  • Work-up Procedure: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate and neutralizes any remaining organolithium reagent more gently than water or strong acid. After quenching, allow the mixture to warm to room temperature before proceeding with extraction using an organic solvent like ethyl acetate.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on laboratory conditions and scale.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-6-methoxypyridine
  • To a flask maintained at 0 °C, slowly add 2-fluoro-6-methoxypyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH 8-9 using a cold concentrated NaOH or NH₄OH solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the title compound.

Protocol 2: Synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone
  • Set up an oven-dried, three-neck flask under a positive pressure of Argon.

  • Add 4-bromo-2-fluoro-6-methoxypyridine (1.0 eq) and anhydrous THF (10 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate dry flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Transfer the freshly formed organolithium solution to the Weinreb amide solution via cannula while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final ketone.

References

  • Friedel–Crafts Acylation - MilliporeSigma. Provides details on the mechanism and limitations of Friedel-Crafts acylation, including the deactivation of aromatic substrates.

  • The Grignard Reaction - Exp 19. Explains the mechanism of Grignard reactions, including the double addition to esters to form tertiary alcohols.

  • A Grignard reagent is an organomagnesium compound - BYJU'S. Discusses the necessity of anhydrous solvents like diethyl ether or THF for Grignard reactions.

  • Reactions of Grignard Reagents - Master Organic Chemistry. Details the reaction of Grignard reagents with esters, showing the double addition mechanism.

  • Grignard Reagents - MilliporeSigma. Emphasizes that Grignard reagents are strong bases that react with acidic hydrogens, necessitating dry reaction conditions.

  • An In-depth Technical Guide to the Synthesis... of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone - Benchchem. Outlines a proposed synthesis for a similar molecule involving iodination and lithium-halogen exchange, demonstrating a viable strategy when direct methods are unavailable.

  • Grignard reagent - Wikipedia. Describes methods for activating the magnesium surface, such as using iodine or 1,2-dibromoethane, to initiate Grignard reagent formation.

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. States that aryl amines and highly deactivated rings cannot be used in Friedel-Crafts reactions.

  • CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone - Synblock. Provides an example of a related bromo-methoxy-pyridinyl ethanone structure.

  • Friedel–Crafts reaction - Wikipedia. Explains that the ketone product complexes with the Lewis acid, requiring stoichiometric amounts of the catalyst.

  • 2-Fluoro-6-methoxypyridine | 116241-61-3 - Sigma-Aldrich. Provides sourcing and property information for the starting material.

  • Synthesis and biological activity of... derivatives. Provides examples of multi-step syntheses involving substituted pyrimidines, illustrating common laboratory procedures like recrystallization.

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Discusses the instability of some fluoropyridine derivatives in aqueous conditions, relevant for work-up considerations.

  • Synthesis, Characterization and Biological Evaluation of... Describes a multi-step synthesis involving the preparation of an ethanone derivative as a key step.

  • 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem. Provides chemical and physical properties of the starting material.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Describes the general mechanism of Friedel-Crafts reactions as a form of electrophilic aromatic substitution.

  • 2-Fluoro-6-methoxypyridine, 97%, Thermo Scientific Chemicals. Provides supplier information for the starting material.

  • Organic Syntheses Procedure. Details the importance of anhydrous conditions for reactions sensitive to moisture.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Notes that Friedel-Crafts reactions fail with strongly deactivated rings like nitrobenzene or when the ring contains an amine group.

  • 2-Fluoro-6-methoxypyridin-3-ylboronic acid - ChemScene. Shows a related functionalized 2-fluoro-6-methoxypyridine, indicating the accessibility of substituted analogues.

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. A forum discussion highlighting common issues in heterocyclic synthesis, such as side reactions and the challenges of retrosynthetic analysis versus forward synthesis.

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines... Discusses advanced strategies for the functionalization of pyridines, highlighting the importance of this chemical space in drug discovery.

  • 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 - ChemicalBook. Provides a synthetic procedure for a similar molecule (1-(2-chloropyridin-4-yl)ethanone) using a Grignard reagent with a Weinreb amide (2-chloro-N-methoxy-N-methylisonicotinamide), validating this strategic approach.

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - NIH. An example of a synthesized acetylpyridine derivative.

  • One-step synthesis problems - YouTube. A general resource on thinking about chemical synthesis problems.

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone... - Google Patents. Patent literature describing a process for synthesizing a related pyridyl ethanone, relevant to industrial-scale considerations.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. My insights are drawn from extensive experience in synthetic organic chemistry, focusing on providing practical and scientifically grounded advice.

I. Introduction to the Synthesis

The target molecule, 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of challenges and potential side products. Understanding these nuances is critical for achieving high yield and purity. This guide will primarily focus on a common synthetic strategy involving the acylation of a suitably substituted pyridine ring.

A prevalent method involves the directed ortho-metalation of 2-fluoro-6-methoxypyridine followed by quenching with an acetylating agent. While effective, this pathway is sensitive to reaction conditions and can lead to several side products if not meticulously controlled.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction or degradation of starting material or product. Here’s a breakdown of potential causes and solutions:

  • Incomplete Lithiation: The first step, the deprotonation of 2-fluoro-6-methoxypyridine, is critical.

    • Cause: Insufficiently strong base, presence of moisture, or incorrect temperature. Alkyllithium reagents like n-BuLi or s-BuLi are commonly used, but their reactivity is highly dependent on anhydrous conditions.[1][2]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware must be oven-dried, and solvents must be rigorously dried.[2][3][4] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

      • Base Selection and Titration: Use freshly titrated alkyllithium reagents to ensure accurate stoichiometry. For this substrate, s-BuLi is often more effective than n-BuLi.

      • Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions.[1]

  • Inefficient Acetylation: The subsequent reaction with the acetylating agent (e.g., N,N-dimethylacetamide, acetyl chloride) can also be a source of low yield.

    • Cause: Poor reactivity of the electrophile or competing side reactions.

    • Troubleshooting:

      • Choice of Acetylating Agent: N,N-Dimethylacetamide (DMA) is often a good choice as it is less prone to over-addition compared to more reactive electrophiles like acetyl chloride.

      • Addition Temperature: Add the acetylating agent slowly at -78 °C and then allow the reaction to warm gradually.

  • Product Degradation during Workup: The product may be sensitive to the workup conditions.

    • Cause: Extreme pH or prolonged exposure to aqueous conditions.

    • Troubleshooting:

      • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

      • Extraction: Perform the extraction promptly and avoid vigorous shaking that can lead to emulsions.

Q2: I am observing a significant amount of a di-acetylated side product. How can I prevent this?

A2: The formation of 1-(6-acetyl-4-methoxypyridin-2-yl)ethan-1-one is a common issue.[5]

  • Cause: This side product arises from the lithiation and subsequent acetylation of the desired product itself. The acetyl group in the product can be deprotonated by any remaining strong base, leading to a second acetylation.

  • Troubleshooting:

    • Stoichiometry of the Base: Use of a slight excess of the lithiating agent can lead to this side reaction. Precise control over the stoichiometry (typically 1.05-1.1 equivalents) is crucial.

    • Reverse Addition: Adding the lithiated pyridine solution to the acetylating agent (instead of the other way around) can sometimes minimize the formation of the di-acetylated product by ensuring the electrophile is always in excess.

    • Temperature Control: Maintaining a low temperature throughout the addition of the acetylating agent is critical to control the reaction rate and selectivity.

Q3: My NMR analysis shows the presence of unreacted 2-fluoro-6-methoxypyridine and another major impurity that I cannot identify. What could it be?

A3: The unidentified impurity is likely a result of competing side reactions during the lithiation step.

  • Potential Side Product 1: Isomeric Acetylated Product:

    • Cause: While the fluorine and methoxy groups direct lithiation to the C4 position, lithiation at other positions (e.g., C3 or C5) can occur to a lesser extent, especially if the reaction temperature is not well-controlled.[6][7] Subsequent acetylation would lead to isomeric products.

    • Identification: These isomers will have distinct NMR and mass spectrometry (MS) profiles. Careful analysis of 2D NMR spectra (COSY, HMBC) can help in structure elucidation.

  • Potential Side Product 2: Product of Nucleophilic Aromatic Substitution (SNAr):

    • Cause: Alkyllithium reagents are strong nucleophiles and can potentially displace the fluorine or methoxy group.[8] This is more likely to occur if the temperature is allowed to rise significantly.

    • Identification: The resulting product would be 2-butyl-6-methoxypyridine or 2-fluoro-6-butylpyridine. These can be identified by MS (different molecular weight) and NMR (presence of a butyl group).

  • Troubleshooting:

    • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during lithiation and the addition of the electrophile.

    • Choice of Base: In some cases, using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation over nucleophilic addition, although their directing effects might differ.[1][7]

Q4: I am having trouble with the purification of the final product. What is the recommended method?

A4: The purification of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone can be challenging due to the similar polarity of the desired product and some of the side products.

  • Recommended Method: Flash Column Chromatography

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp for visualization.[9] The desired product should have a distinct Rf value.

  • Alternative Method: Recrystallization

    • If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step.

    • Solvent System: A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether) is often used.[10][11] Experiment with different solvent systems to find the optimal conditions.

III. Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone.

Materials:

  • 2-Fluoro-6-methoxypyridine

  • s-Butyllithium (s-BuLi) in cyclohexane (freshly titrated)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon, add 2-fluoro-6-methoxypyridine (1.0 eq) to anhydrous THF in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Acetylation: In a separate flask, prepare a solution of N,N-dimethylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, stir the reaction mixture at -78 °C for another 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Visualization of Reaction Pathways

Main Reaction Pathway

Main_Reaction A 2-Fluoro-6-methoxypyridine B 4-Lithio-2-fluoro-6-methoxypyridine A->B s-BuLi, THF, -78 °C C Tetrahedral Intermediate B->C DMA D 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone C->D Workup Side_Products cluster_main Main Reaction cluster_side1 Di-acetylation cluster_side2 Isomer Formation cluster_side3 SNAr Reaction Start 2-Fluoro-6-methoxypyridine A 4-Lithiation Start->A E Incorrect Lithiation (e.g., C3 or C5) Start->E G Nucleophilic Attack by s-BuLi Start->G B Acetylation A->B Product Desired Product B->Product C Product Deprotonation (excess base) Product->C D Second Acetylation C->D Side1 Di-acetylated Product D->Side1 F Acetylation E->F Side2 Isomeric Product F->Side2 Side3 2-butyl-6-methoxypyridine G->Side3

Caption: Overview of potential side reactions during the synthesis.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm, CDCl₃)
1-(2-Fluoro-6-methoxypyridin-4-YL)ethanoneC₈H₈FNO₂169.15~7.2 (s, 1H), ~6.8 (s, 1H), ~4.0 (s, 3H), ~2.6 (s, 3H)
2-Fluoro-6-methoxypyridineC₆H₆FNO127.12~7.6 (m, 1H), ~6.4 (m, 1H), ~6.3 (m, 1H), ~3.9 (s, 3H)
1-(6-Acetyl-4-methoxypyridin-2-yl)ethan-1-oneC₁₀H₁₁NO₃193.20~7.5 (s, 1H), ~7.3 (s, 1H), ~4.0 (s, 3H), ~2.7 (s, 6H)

Note: Approximate NMR chemical shifts are provided for guidance. Actual values may vary based on experimental conditions and solvent. [12]

VI. References

  • Jasperse, C. Grignard Reaction. Chem 355. Retrieved from [Link]

  • Organic Syntheses Procedure. (2011). Org. Synth., 88, 1-10.

  • Organic Syntheses Procedure. (2016). Org. Synth., 93, 255-268.

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • Patil, S. B., & Patil, P. G. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 566-596.

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pu, W., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. J. Am. Chem. Soc., 134(42), 17544–17547.

  • Snieckus, V. Directed (ortho) Metallation. Retrieved from [Link]

  • Rathod, D. R., & Shingare, M. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 606-610.

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Ashenhurst, J. (2023). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Mortier, J. (2012). DIRECTED ORTHO METALATION. Retrieved from [Link]

  • University of Colorado Boulder. The Grignard Reaction. Retrieved from [Link]

  • Tilly, D., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. J. Org. Chem., 68(6), 2243-7.

  • G. G. S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. ARKIVOC, (i), 1-35.

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

  • Watson International. 2-Fluoro-6-methoxypyridine CAS 116241-61-3. Retrieved from [Link]

  • Google Patents. (2011). CN102249995A - Synthetic method for preparing pyridine N-oxide.

  • ResearchGate. (2008). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. J. Org. Chem., 73(15), 5810-5821.

  • Vörös, A., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2), 195-202.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515.

  • Lin, A. J., & Sadee, W. (1975). Syntheses of some pyrimidine N-oxides. J. Heterocycl. Chem., 12(4), 811-814.

  • Al-Shamary, R. K., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, (i), 242-268.

  • Suzuki, T. (2005). Detailed experimental procedure for the synthesis of 4-fluoropyridine. J. Heterocycl. Chem., 42(3), 543-545.

  • National Center for Biotechnology Information. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

  • Molbase. 1-(6-ACETYL-4-METHOXYPYRIDIN-2-YL)ETHAN-1-ONE. Retrieved from [Link]

  • International Journal of Advanced Research in Science Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone

Executive Summary & Molecule Profile This guide addresses the synthesis and troubleshooting of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone , a critical building block for fluorinated pyridine scaffolds in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and troubleshooting of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone , a critical building block for fluorinated pyridine scaffolds in drug discovery.

  • Target Structure: Pyridine ring substituted with:

    • C2: Fluorine (Electronegative, labile to nucleophiles).[1]

    • C4: Acetyl group (Ketone, electron-withdrawing).[1]

    • C6: Methoxy group (Electron-donating, directing group).

  • Key Challenge: The push-pull electronic nature of the ring (2-F/6-OMe) makes the C4 position sensitive. The primary failure modes are regiochemical scrambling during metallation and nucleophilic displacement of fluorine during workup or scale-up.

Strategic Route Selection

Before troubleshooting, ensure you are using the correct pathway for your scale and available starting materials.

RouteSelection cluster_A Route A Workflow Start Start: Select Precursor HasBromide Do you have 4-Bromo-2-fluoro-6-methoxypyridine? Start->HasBromide HasDifluoro Do you have 2,6-Difluoro-4-bromopyridine? HasBromide->HasDifluoro No RouteA ROUTE A (Recommended) Metal-Halogen Exchange (High Fidelity) HasBromide->RouteA Yes RouteB ROUTE B (Pre-step) SNAr then Route A (Cost Effective) HasDifluoro->RouteB Yes StepA1 1. Li/Mg Exchange (-78°C) RouteA->StepA1 StepA2 2. Trap with Weinreb Amide StepA1->StepA2

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Detailed Protocol: Route A (Metal-Halogen Exchange)

This is the industry-standard method for high regioselectivity. It utilizes 4-Bromo-2-fluoro-6-methoxypyridine (CAS 1227591-12-9).[2][3]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Start Material (SM) 1.0SubstrateDry azeotropically with toluene.
iPrMgCl (2M in THF) 1.1Exchange Reagent"Turbo Grignard" (iPrMgCl·LiCl) is preferred for speed at -40°C.
Weinreb Amide 1.2Acetyl SourceN-methoxy-N-methylacetamide. Prevents over-addition.
THF (Anhydrous) [0.2 M]SolventMust be <50 ppm H₂O.
Step-by-Step Workflow
  • Preparation: Charge SM into a flame-dried flask under Ar/N₂. Dissolve in anhydrous THF. Cool to -78°C (if using nBuLi) or -40°C (if using iPrMgCl).

  • Exchange: Add the organometallic reagent dropwise.

    • Checkpoint: Stir for 30 min. Pull a small aliquot and quench with MeOH/D₂O. Analyze by LCMS. You should see the des-bromo species (2-fluoro-6-methoxypyridine). If SM remains, add 0.1 eq more metal.[1]

  • Acylation: Add N-methoxy-N-methylacetamide (neat or in THF) dropwise.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with sat. NH₄Cl (aq).[4] Extract with EtOAc.

Troubleshooting Support (FAQ)

Issue 1: "I see the des-bromo product (2-Fluoro-6-methoxypyridine) but no ketone."

Diagnosis: Protonation of the lithiated intermediate before acylation.

  • Cause: Wet solvent or atmosphere. The 4-lithio-2-fluoro-6-methoxypyridine intermediate is extremely basic and will rip protons from trace moisture.

  • Fix:

    • Distill THF over Na/Benzophenone or use a fresh molecular sieve column.

    • Ensure the Weinreb amide is dry (it is hygroscopic).

    • Protocol Adjustment: Switch to inverse addition . Cannulate the lithiated species into a solution of the Weinreb amide to minimize the time the reactive species sits waiting.

Issue 2: "I see 'Halogen Dance' products (regioisomers)."

Diagnosis: The lithium migrated from C4 to C3 (ortho to Fluorine).[1]

  • Cause: Reaction temperature was too high or reaction time too long.[5] The C3 proton (between N and F) is acidic (Ortho-Lithiation).[1] While Br/Li exchange is kinetically faster at C4, thermodynamic equilibration favors C3-Li over time/heat.

  • Fix:

    • Keep temperature strictly at -78°C if using nBuLi.

    • Do not stir the lithiated intermediate for >30 mins before adding the electrophile.

    • Switch to iPrMgCl·LiCl (Turbo Grignard) at -40°C. Magnesium species are less prone to halogen dance than lithium species.

Issue 3: "Low yield due to starting material recovery."

Diagnosis: Incomplete exchange.

  • Cause: 4-Bromo-2-fluoro-6-methoxypyridine is electron-rich (due to OMe) and electron-poor (due to F/N). The exchange can be sluggish.[6]

  • Fix:

    • Use nBuLi instead of iPrMgCl if the exchange is stalled (Lithium is more reactive).

    • Ensure the concentration is high enough (0.2 M to 0.5 M). Dilute reactions are slower.

Issue 4: "I lost the Fluorine atom (Substitution by Nucleophile)."

Diagnosis:


 reaction occurred.
  • Cause: If you used a nucleophilic base or allowed the reaction to warm up in the presence of methoxide (if generated).[1]

  • Fix:

    • Ensure the quench is slightly acidic (NH₄Cl) to neutralize alkoxides immediately.

    • Avoid strong nucleophiles in the workup until the mixture is neutralized.

Alternative Route: Strategy

If you cannot source the 4-bromo-2-fluoro-6-methoxypyridine, you can synthesize it from 2,6-difluoro-4-bromopyridine .

  • Reaction: 2,6-difluoro-4-bromopyridine + NaOMe (1.0 eq)

    
     4-bromo-2-fluoro-6-methoxypyridine.
    
  • Critical Control:

    • Temperature: 0°C.

    • Stoichiometry: Strictly 0.95 to 1.0 eq of NaOMe. Excess leads to the 2,6-dimethoxy byproduct.[1]

    • Solvent: MeOH/THF mixture.

SNAr_Logic SM 2,6-Difluoro-4-bromopyridine NaOMe Add NaOMe (0.95 eq) SM->NaOMe Mono Product: 2-Fluoro-6-methoxy-4-bromopyridine NaOMe->Mono 0°C, Controlled Addition Bis Byproduct: 2,6-Dimethoxy-4-bromopyridine NaOMe->Bis >20°C or Excess NaOMe

Caption: Selectivity control in the synthesis of the precursor via Nucleophilic Aromatic Substitution.

References

  • Preparation of 4-Bromo-2-fluoro-6-methoxypyridine

    • Source: Commercially available building block (CAS 1227591-12-9). See or for physical data.[1]

  • Lithiation of Halopyridines (General Mechanism)

    • Gros, P., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Journal of Organic Chemistry. Link

    • Relevance: Establishes the hierarchy of lithiation sites (C3 vs C4 vs C6) in substituted pyridines.
  • Halogen-Metal Exchange vs. Ortho-Lithiation: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (General reference for "Halogen Dance" phenomena in pyridines).
  • Weinreb Amide Synthesis (General Protocol)

    • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

Sources

Optimization

Stability and degradation of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone under various conditions

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone . This document is designed for medicinal chemists and process de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone . This document is designed for medicinal chemists and process development scientists utilizing this intermediate in drug discovery workflows.

Compound Classification: Electron-Deficient Heterocyclic Building Block Primary Application: Late-stage functionalization via SNAr; Pyridine scaffold synthesis.

Part 1: Executive Stability Profile

This compound exhibits a distinct "push-pull" electronic reactivity that dictates its stability. The 4-acetyl group (electron-withdrawing) activates the pyridine ring, making the 2-fluoro substituent highly labile to nucleophilic attack, while the 6-methoxy group provides a secondary site for acid-catalyzed degradation.

ConditionStability RatingPrimary Degradation PathwayRisk Level
Acidic (pH < 4) ModerateDemethylation to 2-pyridone derivativeMedium
Basic (pH > 9) Critical SNAr hydrolysis of FluorineHigh
Nucleophilic Solvents LowSolvolysis (displacement of F)High
Oxidative HighN-oxide formation (slow)Low
Thermal (> 80°C) ModerateAcceleration of hydrolysisMedium

Part 2: Critical Degradation Pathways (Mechanistic Insight)

To troubleshoot purity issues effectively, you must understand the competing degradation mechanisms. The diagram below illustrates the two primary failure modes: Nucleophilic Aromatic Substitution (SNAr) and Acid-Catalyzed Demethylation .

Degradation Mechanism Diagram

degradation_pathways Compound 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (Target Molecule) Hydrolysis_Prod Degradant A: 1-(2-Hydroxy-6-methoxypyridin-4-yl)ethanone (Tautomerizes to Pyridone) Compound->Hydrolysis_Prod Basic/Aq Conditions (SNAr of Fluorine) Solvolysis_Prod Degradant B: 1-(2-Alkoxy-6-methoxypyridin-4-yl)ethanone (Solvent Adduct) Compound->Solvolysis_Prod Alcoholic Solvents + Base (SNAr of Fluorine) Demethyl_Prod Degradant C: 1-(2-Fluoro-6-hydroxypyridin-4-yl)ethanone Compound->Demethyl_Prod Strong Acid / High Heat (Ether Cleavage)

Figure 1: Primary degradation pathways. The 2-fluoro position is the "soft spot" for nucleophiles, while the methoxy group is vulnerable to strong acids.

Part 3: Troubleshooting & FAQs

Q1: I observe a new impurity peak at [M-14] mass units. What is it?

Diagnosis: This indicates Demethylation . Cause: Exposure to strong Lewis acids (e.g., BBr3, AlCl3) or Brønsted acids (e.g., concentrated HCl/HBr) during downstream processing. Mechanism: The methoxy ether is cleaved to form the hydroxy-pyridine, which rapidly tautomerizes to the 2-pyridone form. Solution:

  • Avoid heating >60°C in acidic media.

  • If acid is required for a subsequent step, keep reaction times <1 hour.

Q2: My yield is low when running reactions in Methanol or Ethanol. Why?

Diagnosis: Solvolysis (SNAr Competition). Cause: The 2-fluoro position is highly activated by the 4-acetyl group. Primary alcohols (MeOH, EtOH) act as nucleophiles, displacing the fluorine atom to form the corresponding 2,6-dimethoxy or 2-ethoxy-6-methoxy analog. Evidence: Look for a mass shift of +12 (MeOH) or +26 (EtOH) relative to the parent mass. Solution:

  • Switch Solvents: Use non-nucleophilic polar aprotic solvents like Acetonitrile (MeCN) , DMF , or THF .

  • Temperature Control: If alcohols are mandatory, maintain temperature <0°C.

Q3: The compound turns yellow/orange upon storage. Is it degraded?

Diagnosis: Likely Photolytic Degradation or trace Aldol Condensation . Cause:

  • Light: Pyridine ketones can undergo Norrish Type II photocleavage or dimerization under UV light.

  • Self-Condensation: The acetyl methyl group is acidic. In the presence of trace base (even from glass surface alkalinity), it can undergo self-aldol condensation. Solution:

  • Check LC-MS. If purity is >98%, the color is likely due to trace chromophores (ppm level) and may not affect reactivity.

  • Recrystallization: Dissolve in minimal hot isopropyl ether/heptane to remove colored impurities.

Part 4: Standardized Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to validate batch integrity before use.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do NOT use Ammonium Hydroxide)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Carbonyl)
Retention Logic Hydrolyzed degradants (polar) will elute earlier than the parent.[1]
Protocol B: Proper Storage & Handling
  • Atmosphere: Store under Argon or Nitrogen . The presence of atmospheric moisture can slowly hydrolyze the C-F bond over months.

  • Temperature: Long-term storage at -20°C is recommended. Short-term (weeks) at 4°C is acceptable.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (trace metal catalysis).

Part 5: Scientific Grounding & References[3]

The stability advice provided above is derived from the established reactivity profiles of activated fluoropyridines. The 2-fluoropyridine moiety is a classic substrate for SNAr reactions, with reaction rates significantly accelerated by electron-withdrawing groups at the 4-position (like the acetyl group in this compound).

Key Mechanistic Principles:

  • SNAr Activation: The reaction of 2-fluoropyridines with nucleophiles (like alkoxides) is known to be orders of magnitude faster than their chloro-analogs due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [1, 2].

  • Substituent Effects: An acetyl group at the 4-position exerts a strong mesomeric withdrawing effect (-M), further destabilizing the ring electron density and increasing susceptibility to nucleophilic attack at the 2-position [3].

References
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[2] Journal of the American Chemical Society, 136(28), 10139–10147. Link

  • Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. Link

Sources

Troubleshooting

Optimizing reaction parameters for 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone synthesis

This guide provides in-depth technical support for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, a substituted heteroaromatic ketone relevant in pharmaceutical and agrochemical research. The information he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, a substituted heteroaromatic ketone relevant in pharmaceutical and agrochemical research. The information herein is curated for researchers and drug development professionals, focusing on practical troubleshooting and the optimization of reaction parameters. We will explore the most plausible synthetic routes, addressing common challenges and their underlying chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone is not widely documented in standard literature, suggesting it is often an intermediate prepared on an as-needed basis. Constructing this molecule requires the formation of a carbon-carbon bond at the C4 position of a pre-functionalized 2-fluoro-6-methoxypyridine ring. Based on established organometallic and cross-coupling chemistry, two primary strategies are proposed.

Strategy A: Grignard Reagent Addition to a Nitrile Precursor. This classic organometallic approach involves the synthesis of a 2-fluoro-6-methoxypyridine-4-carbonitrile intermediate, followed by nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) and subsequent hydrolysis to yield the target ketone.[1]

Strategy B: Palladium-Catalyzed Cross-Coupling. This modern and versatile strategy involves coupling a 4-halo-2-fluoro-6-methoxypyridine (e.g., 4-bromo or 4-iodo derivative) with an acetylating agent using a palladium catalyst. Reactions like the Suzuki-Miyaura coupling are cornerstones of modern synthetic chemistry for their functional group tolerance and reliability.[2][3][4]

The choice between these strategies depends on starting material availability, scalability requirements, and the specific functional groups present on more complex analogues.

G cluster_start Starting Materials cluster_strategy_a Strategy A: Grignard Pathway cluster_strategy_b Strategy B: Cross-Coupling Pathway Start_Mat 2-Fluoro-6-methoxypyridine or related derivatives Nitrile_Formation Functionalization at C4 (e.g., Halogenation -> Cyanation) Start_Mat->Nitrile_Formation Step 1a Halogenation Halogenation at C4 (e.g., Br₂ or I₂) Start_Mat->Halogenation Step 1b Nitrile 2-Fluoro-6-methoxypyridine-4-carbonitrile Nitrile_Formation->Nitrile Grignard Grignard Reaction (CH₃MgBr) Nitrile->Grignard Step 2a Hydrolysis_A Acidic Workup/ Hydrolysis Grignard->Hydrolysis_A Target_Ketone Target: 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone Hydrolysis_A->Target_Ketone Halo_Pyridine 4-Halo-2-fluoro-6-methoxypyridine Halogenation->Halo_Pyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Halo_Pyridine->Coupling Step 2b Coupling->Target_Ketone

Caption: High-level overview of the two primary synthetic pathways.

Section 2: Troubleshooting Guide for Strategy A (Grignard Pathway)

This pathway is robust but highly sensitive to reaction conditions, particularly the presence of water and air.

FAQs & Troubleshooting

Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unreactive. What's wrong?

A1: This is the most common failure point. The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.[5]

  • Root Cause Analysis:

    • Moisture: The primary culprit. Grignard reagents are potent bases and will be quenched by any protic source, including trace water in the glassware or solvent.[6]

    • Inactive Magnesium: The MgO layer is too thick or stable.

    • Poor Quality Alkyl Halide: The halide used to prepare the Grignard reagent (e.g., methyl iodide) may be old or degraded.

  • Solutions & Optimization:

    • Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).

    • Magnesium Activation: Activate the magnesium turnings immediately before use. Mechanical activation by crushing the turnings with a glass rod can help. Chemical activation is more reliable; add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[5] These activators react with the surface to expose fresh magnesium.

    • Initiation: Add only a small portion of the alkyl halide to the magnesium suspension and gently warm the flask. A successful initiation is often marked by the disappearance of the iodine color, bubble formation, and a gentle exotherm.

Q2: The reaction worked, but my yield of the target ketone is very low. My main isolated product is the starting nitrile.

A2: This indicates an incomplete reaction or premature quenching of the Grignard reagent.

  • Root Cause Analysis:

    • Insufficient Grignard Reagent: An inaccurate estimation of the Grignard reagent concentration, or partial degradation during its formation, can lead to a substoichiometric amount being added to the nitrile.

    • Low Reactivity: The reaction temperature may be too low, slowing the rate of addition. While Grignard reactions are often run at 0°C to control the exotherm, addition to a nitrile may require warming to room temperature or gentle reflux to proceed to completion.

    • Poor Solubility: The intermediate magnesium salt of the imine may precipitate from the solution, preventing further reaction.

  • Solutions & Optimization:

    • Titrate the Grignard: Before adding it to your substrate, titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity. This ensures you add the correct stoichiometric amount (typically 1.1-1.5 equivalents).

    • Temperature Control: Add the Grignard reagent at 0°C, then allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting nitrile.

    • Solvent Choice: While THF is standard, using a solvent mixture or a higher-boiling ether like 2-MeTHF could improve solubility and allow for higher reaction temperatures if needed.

Q3: After acidic workup, my purification is complicated by numerous byproducts. What are they and how can I avoid them?

A3: The workup step is critical. The initial product of Grignard addition to a nitrile is a magnesium imine salt, which must be carefully hydrolyzed to the ketone.[1]

  • Common Byproducts & Their Origin:

    • Starting Nitrile: From an incomplete reaction (see Q2).

    • Amine: Over-reduction of the intermediate imine if a reducing agent is inadvertently present or if the workup conditions are not optimal.

    • Dimerized Grignard Product (Ethane): Formed from the coupling of the Grignard reagent, often promoted by trace transition metal impurities.

  • Solutions & Optimization:

    • Controlled Hydrolysis: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is a milder alternative to strong acids like HCl, which can sometimes lead to degradation of acid-sensitive products. After the initial quench, you can proceed with a dilute acid wash to fully hydrolyze the imine to the ketone.

    • Purification Strategy: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with dilute acid. The target ketone, being less basic than potential amine byproducts, may remain in the organic layer while basic impurities are extracted into the aqueous layer.[7] Follow this with a wash with saturated sodium bicarbonate to remove any remaining acid. Final purification is typically achieved by flash column chromatography.

G Start Low Ketone Yield Check_TLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->Check_TLC Decision_SM High Starting Material (Nitrile)? Check_TLC->Decision_SM Decision_Byproducts Multiple Byproducts? Decision_SM->Decision_Byproducts No Cause_Grignard Root Cause: Inactive or Insufficient Grignard Reagent Decision_SM->Cause_Grignard Yes Cause_Workup Root Cause: Harsh or Improper Workup Decision_Byproducts->Cause_Workup Yes Solution_Grignard Solution: 1. Verify anhydrous conditions. 2. Activate Mg turnings (I₂). 3. Titrate Grignard before use. Cause_Grignard->Solution_Grignard Solution_Workup Solution: 1. Use sat. NH₄Cl for quench. 2. Maintain low temperature during hydrolysis. 3. Optimize purification (Acid/Base Extraction). Cause_Workup->Solution_Workup

Caption: Troubleshooting workflow for low yield in the Grignard pathway.

Section 3: Troubleshooting Guide for Strategy B (Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful but have many interdependent variables. Success hinges on the correct combination of catalyst, ligand, base, and solvent.

FAQs & Troubleshooting

Q1: My Suzuki coupling reaction is sluggish and stalls, leaving significant amounts of the 4-halo-pyridine starting material.

A1: This is a classic catalyst activity/stability issue. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, has likely been interrupted.[8]

  • Root Cause Analysis:

    • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or may form inactive aggregates. The choice of ligand is critical for stabilizing the catalyst.

    • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step and is highly dependent on the base used.[4] The base activates the boronic acid partner.

    • Incorrect Ligand: Electron-rich, sterically hindered phosphine ligands are often required for coupling with electron-deficient heteroaromatics like pyridines.

  • Solutions & Optimization:

    • Oxygen Exclusion: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon for 10-15 minutes) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst and Ligand Screening: The optimal combination must often be determined empirically. See the table below for common starting points. For electron-deficient pyridines, ligands like SPhos, XPhos, or RuPhos are often superior to simpler ones like PPh₃.

    • Base and Solvent Selection: The choice of base is crucial. A common system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water. The water is essential for the activity of inorganic bases. For base-sensitive substrates, milder organic bases or fluoride sources (e.g., KF) can be used.[4]

ParameterCommon Choices & Rationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that are reduced in situ to the active Pd(0) species.[3]
Ligand Simple: PPh₃, PCy₃. Buchwald: SPhos, XPhos, RuPhos (often better for challenging substrates). Bidentate: dppf (used in Pd(dppf)Cl₂).[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (stronger), KF (mild). The base activates the organoboron species for transmetalation.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF. The solvent system must solubilize both organic and inorganic components.

Q2: I am observing significant amounts of a byproduct corresponding to the de-halogenated starting material (2-fluoro-6-methoxypyridine).

A2: This side reaction, known as proto-dehalogenation, is common in cross-coupling chemistry, especially with heteroaromatic substrates.

  • Root Cause Analysis:

    • Presence of a Proton Source: Trace water or alcohol can protonate the organopalladium intermediate before it undergoes transmetalation or reductive elimination.

    • Base-Promoted Decomposition: Certain strong bases can promote the decomposition of the starting material or intermediates.

    • Catalyst/Ligand Choice: Some catalytic systems are more prone to this pathway than others.

  • Solutions & Optimization:

    • Use Anhydrous Conditions (if applicable): If using an organic base (e.g., an amine base) instead of an inorganic one, ensure all components are rigorously dried.

    • Modify the Base: Switch to a non-nucleophilic, moderately strong base. K₃PO₄ is often a good choice to minimize this side reaction.

    • Increase Reactant Concentration: Operating at a higher concentration can favor the desired bimolecular cross-coupling over the undesired proto-dehalogenation pathway.

Q3: My final product is contaminated with phosphorus-containing impurities that are difficult to remove.

A3: This is a known challenge, particularly in pharmaceutical synthesis, where impurities derived from phosphine ligands can be problematic.[9]

  • Root Cause Analysis:

    • Ligand Oxidation: Phosphine ligands can be oxidized during the reaction to phosphine oxides, which are often polar and difficult to separate from the product by chromatography.

    • Aryl Scrambling: In some cases, an aryl group from the phosphine ligand can be transferred in the coupling reaction, leading to phenylated impurities.[9]

  • Solutions & Optimization:

    • Use Ligand-Free or Minimalist Catalysis: For some reactive substrates, it's possible to use a catalyst system with a very low ligand-to-metal ratio or even "ligand-free" conditions (where the solvent or substrate may act as a weak ligand). However, this is often less efficient.

    • Choose Robust Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands), which are generally more resistant to oxidation and side reactions.

    • Purification Strategies:

      • Acid Wash: Convert the phosphine oxide byproduct to its conjugate acid with an HCl wash to potentially extract it into the aqueous phase.

      • Specialized Chromatography: In some cases, chromatography on different stationary phases (e.g., alumina instead of silica) can improve separation.

      • Recrystallization: If your final product is crystalline, this is often the most effective method for removing trace impurities.

Section 4: References

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved from [Link][10]

  • University of Arizona. (n.d.). Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF. Retrieved from [Link][12]

  • PubMed. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link][13]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][2]

  • PubMed. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. Retrieved from [Link][15]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link][3]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link][16]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][4]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link][1]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link][17]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][8]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link][18]

  • PMC. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link][19]

  • PMC. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Retrieved from [Link][21]

  • Khan Academy. (n.d.). Grignard Reagents (video). Retrieved from [Link][6]

  • PubChem. (n.d.). 2-Fluoro-6-methoxypyridine. Retrieved from [Link][22]

Sources

Optimization

How to handle and store 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone safely

Answering the user's request.## Technical Support Center: 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone Prepared by: Senior Application Scientist, Chemical Safety & Compliance Division Part 1: Hazard Assessment & Key Data T...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

Prepared by: Senior Application Scientist, Chemical Safety & Compliance Division

Part 1: Hazard Assessment & Key Data

The primary hazards are inferred from the compound's functional groups. The pyridine moiety suggests potential for irritation and toxicity, the fluoro-group can impart metabolic toxicity, and the ketone group influences solvent properties and PPE selection.[1][2]

ParameterInferred Data / RecommendationRationale & Supporting Analogs
GHS Hazard Statements (Predicted) H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on SDS for analogous compounds like 1-(5-methoxypyridin-2-yl)ethanone and 3-Fluoro-4-methoxypyridine.[3][4]
Appearance SolidExpected for substituted acetophenones at room temperature.
Storage Temperature 2-8°C (Refrigerated)To minimize degradation and vapor pressure. Store in a cool, dry place away from direct sunlight and heat.[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Pyridine derivatives can react exothermically with strong acids and bases.[5] General organic compound incompatibility.
Chemical Formula C₈H₈FNO₂Derived from the chemical name.
Molecular Weight 169.15 g/mol Calculated from the chemical formula.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during experimentation.

Q1: What are the most critical immediate hazards of this compound?

A1: Based on its structure, the most immediate risks are skin and eye irritation upon contact and respiratory irritation from inhaling dust or vapors.[3][7][8] Harmful effects if swallowed or absorbed through the skin are also significant possibilities.[4] Always assume the compound is hazardous upon contact and handle it accordingly.

Q2: My standard nitrile gloves don't seem appropriate. What is the correct glove choice?

A2: This is a critical observation. The ethanone (ketone) functional group is known to degrade standard nitrile and latex gloves.[9] For handling 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, especially when splashes or prolonged contact are possible, you must use gloves with superior resistance to ketones.

  • Primary Recommendation: Butyl rubber gloves offer excellent resistance to ketones, esters, and aldehydes.[9][10]

  • Alternative: Polyvinyl alcohol (PVA) coated gloves also provide high resistance to aromatic compounds and most ketones.[10][11][12] However, PVA is water-soluble and should not be used in aqueous environments.[10]

  • For incidental contact (e.g., handling a sealed container): Double-gloving with a thicker, chemical-resistant nitrile glove may be acceptable for short durations, but this should not be the standard for active handling or weighing operations.

Q3: I noticed a faint, unusual odor while working with the compound, even inside the fume hood. What should I do?

A3: Pyridine-based compounds are known for their strong, often unpleasant odors.[2] If you detect an odor, it indicates a potential breach of containment.

  • Immediate Action: Stop work, ensure your container is sealed, and move away from the fume hood.

  • Troubleshooting:

    • Check Fume Hood Function: Verify that the chemical fume hood has a valid certification and is operating correctly (check the airflow monitor).

    • Evaluate Your Technique: Were you working deep inside the hood (at least 6 inches from the sash)? Did you make any rapid movements that could disrupt airflow?

    • Inspect for Spills: Check your work area for any spills, even minor ones.

  • If the odor persists after these checks, notify your lab manager or Environmental Health & Safety (EHS) department. Do not resume work until the issue is resolved.

Q4: How should I store this compound for long-term stability?

A4: Long-term stability requires control of temperature, atmosphere, and light.

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Container: Use a tightly sealed, clearly labeled container. Glass is generally a good choice.[6]

  • Atmosphere: For maximum stability, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen. Pyridine compounds can be hygroscopic.[2]

  • Location: The storage location must be a designated, well-ventilated area for chemical storage, segregated from incompatible materials like strong oxidizers.[5][13][14]

Q5: What is the correct procedure for cleaning up a small spill?

A5: For a small spill (<5g) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is appropriate (butyl gloves, goggles, lab coat).[10][15]

  • Contain the spill by gently covering it with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[6] Do not use combustible materials like paper towels.

  • Carefully scoop the absorbed material into a compatible, sealable waste container.[5]

  • Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., isopropanol), then with soap and water.

  • Place all cleanup materials into the hazardous waste container.

  • Label the container as hazardous waste and dispose of it according to your institution's EHS guidelines.

Part 3: Detailed Experimental Protocols

These protocols provide a self-validating system for safe handling and storage.

Protocol 1: Safe Handling and Dispensing
  • Pre-Handling Safety Check:

    • Confirm a certified chemical fume hood is available and operational.

    • Locate the nearest emergency eyewash station and safety shower.[5]

    • Ensure a spill kit with appropriate absorbent material is accessible.[6]

  • Donning Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles meeting ANSI Z87.1 standards.[15]

    • Hand Protection: Wear Butyl rubber or PVA-coated gloves.[9][10][12] Check gloves for any signs of degradation or punctures before use.

    • Protective Clothing: Wear a fully buttoned, long-sleeved laboratory coat.

  • Compound Handling:

    • Perform all manipulations, including weighing and dilutions, inside the certified chemical fume hood.[2]

    • Keep the container of the chemical tightly closed when not in use.

    • Use spark-free tools and avoid sources of ignition as a general precaution with organic chemicals.[16][17]

    • If transferring the solid, use a spatula and avoid creating airborne dust.

  • Post-Handling Procedure:

    • Tightly seal the main chemical container and wipe it down before returning it to storage.

    • Decontaminate any equipment used.

    • Dispose of any contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[16]

Protocol 2: Chemical Storage
  • Container Integrity Check: Before initial storage, inspect the container for any damage or leaks. Ensure the cap provides an airtight seal.

  • Labeling: The container must be clearly labeled with the full chemical name, date received, and any relevant hazard warnings.

  • Primary Storage Location:

    • Store in a refrigerator or cold room designated for chemical storage, maintaining a temperature of 2-8°C.[6]

    • Do not store in domestic or personal refrigerators.[13]

  • Segregation:

    • Physically segregate the container from incompatible chemical families, particularly:

      • Strong Oxidizing Agents (e.g., nitrates, perchlorates)[14]

      • Strong Acids (e.g., nitric acid, sulfuric acid)[5]

      • Strong Bases (e.g., sodium hydroxide)

    • Using secondary containment bins made of chemically resistant material (e.g., polyethylene) is a best practice to contain potential leaks and facilitate segregation.[13]

  • Inventory Management:

    • Use a first-in, first-out system to avoid the degradation of older stock.[13]

    • Periodically inspect stored chemicals for any signs of degradation, such as discoloration or crystallization.[13]

Part 4: Visual Workflow and Logic Diagrams

Safe Handling Workflow

Safe_Handling_Workflow Prep Step 1: Preparation PPE Step 2: Don PPE (Butyl Gloves, Goggles, Lab Coat) Prep->PPE Verify safety equipment Hood Step 3: Work in Fume Hood PPE->Hood Enter lab area Handle Step 4: Weigh & Dispense Compound Hood->Handle Position deep in hood Cleanup Step 5: Secure & Clean Workspace Handle->Cleanup After dispensing Doff Step 6: Doff PPE & Wash Hands Cleanup->Doff Exit fume hood End Complete Doff->End

Caption: Workflow for the safe handling of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone.

Storage Logic Decision Tree

Storage_Logic_Tree action_node action_node start Start: Ready to Store? q1 Is container tightly sealed? start->q1 q2 Is location cool, dry, & dark? q1->q2 Yes a1 Action: Seal container. Use inert gas if needed. q1->a1 No q3 Is it segregated from incompatibles? q2->q3 Yes a2 Action: Move to a 2-8°C chemical fridge. q2->a2 No a3 Action: Place in secondary containment away from acids/oxidizers. q3->a3 No success Correctly Stored q3->success Yes a1->q1 a2->q2 a3->q3

Sources

Reference Data & Comparative Studies

Validation

Strategic Utilization of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone: A Comparative Guide to Pyridinone Scaffold Construction

Executive Summary: The "Masked" Pyridinone Advantage In modern drug discovery, the pyridinone ring is a privileged scaffold, appearing ubiquitously in kinase inhibitors (e.g., p38 MAP kinase), P2X3 antagonists, and epige...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Pyridinone Advantage

In modern drug discovery, the pyridinone ring is a privileged scaffold, appearing ubiquitously in kinase inhibitors (e.g., p38 MAP kinase), P2X3 antagonists, and epigenetic modulators (BET inhibitors). However, direct functionalization of the pyridinone core is often plagued by solubility issues and tautomeric ambiguity (2-pyridone vs. 2-hydroxypyridine).[1]

1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (hereafter FMP-Ethanone ) represents a strategic "masked" entry point.[1] Unlike simple pyridinones, FMP-Ethanone offers orthogonal reactivity :

  • C2-Fluoro: A highly activated handle for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1]

  • C6-Methoxy: A stable protecting group that unmasks the carbonyl (pyridinone) functionality upon acidic hydrolysis or silyl-mediated cleavage.[1]

  • C4-Acetyl: A versatile electrophile for heterocycle construction (e.g., pyrazoles, isoxazoles) or condensation reactions.[1]

This guide compares FMP-Ethanone against standard alternatives (Difluoro- and Chloro- analogs), demonstrating why it is often the superior choice for generating diverse libraries of bioactive molecules.[1]

Comparative Analysis: FMP-Ethanone vs. Alternatives

The following table contrasts FMP-Ethanone with its primary competitors in the synthesis of 4-substituted pyridinones.

Table 1: Physicochemical & Synthetic Reactivity Profile
FeatureFMP-Ethanone (Subject)1-(2,6-Difluoro...) (Competitor A)1-(2-Chloro...) (Competitor B)[1]
Structure 2-Fluoro, 6-Methoxy2,6-Difluoro2-Chloro
Regioselectivity High (Orthogonal) .[1] F reacts >100x faster than OMe.[1]Low . Statistical mixtures of mono- and bis-substitution often occur.[1]Moderate . Cl is less reactive; requires higher T, risking side reactions.
SNAr Kinetics Fast . C-F bond polarization lowers activation energy for nucleophilic attack.[1]Fast , but difficult to control stoichiometry.[1]Slow . Often requires Pd-catalysis (Buchwald) rather than simple SNAr.[1]
Solubility High (Lipophilic OMe group).[1]Moderate.Moderate.
Metabolic Stability Tunable .[1] F can be retained or displaced; OMe is a metabolic soft spot (demethylation).[1]High (C-F bond is metabolically robust).[1]Low (Cl can be a metabolic liability).[1]
Primary Use Case Asymmetric functionalization; Late-stage pyridinone unmasking.[1]Symmetric linkers; Fluorine-scanning SAR.[1]Cost-effective scale-up where regioselectivity is not critical.[1]

Strategic Workflows & Decision Logic

The utility of FMP-Ethanone lies in its ability to facilitate Divergent Synthesis .[1] The diagram below illustrates the decision pathways available to a medicinal chemist.

DOT Diagram 1: Scaffold Selection Decision Tree

ScaffoldSelection Start Target: 4-Substituted Pyridinone IsSymmetric Is the target symmetric at C2/C6? Start->IsSymmetric UseDifluoro Use 1-(2,6-Difluoropyridin-4-yl)ethanone (Simultaneous substitution) IsSymmetric->UseDifluoro Yes NeedOrtho Need orthogonal groups (e.g., Amine at C2, Carbonyl at C6)? IsSymmetric->NeedOrtho No UseFMP Use FMP-Ethanone (Subject Compound) NeedOrtho->UseFMP Yes (Critical) UseChloro Use 1-(2-Chloropyridin-4-yl)ethanone (Standard coupling) NeedOrtho->UseChloro No (Cost driver) Step1 Step 1: S_NAr at C2-Fluoro (Displace F with R-NH2/R-OH) UseFMP->Step1 Step2 Step 2: Functionalize C4-Acetyl (Condensation/Reduction) Step1->Step2 Step3 Step 3: Hydrolysis of C6-Methoxy (TMSI or HBr -> Pyridinone) Step2->Step3

Caption: Decision matrix for selecting FMP-Ethanone over difluoro- or chloro- analogs based on regioselectivity requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of Step 1 is visually indicated by the consumption of the starting material (TLC: FMP-Ethanone is less polar than the amine product).

Protocol A: Regioselective SNAr Displacement (C2 Functionalization)

Objective: Replace the C2-Fluoro group with a nucleophile (e.g., Morpholine) while leaving the C6-Methoxy intact.[1]

Materials:

  • 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • K₂CO₃ (2.0 eq, anhydrous)[1]

  • Acetonitrile (ACN) or DMSO (Dry)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve FMP-Ethanone (1.0 mmol) in ACN (5 mL).

  • Addition: Add K₂CO₃ (2.0 mmol) followed by Morpholine (1.2 mmol).

  • Reaction: Heat the mixture to 60°C .

    • Note: The 2-Fluoro group is highly reactive.[1] Unlike 2-Chloro analogs which require reflux (80°C+) or Pd-catalysis, this reaction typically completes within 2-4 hours at mild temperatures.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The product will appear as a more polar spot.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol B: Unmasking the Pyridinone (Demethylation)

Objective: Convert the C6-Methoxy group into the C6-Pyridinone (Lactam) moiety.[1]

Materials:

  • Substituted Methoxy-pyridine intermediate (from Protocol A)[1]

  • Chlorotrimethylsilane (TMSCl) & Sodium Iodide (NaI) OR HBr (48% aq)[1]

  • Acetonitrile (solvent)[1]

Procedure (TMSI Method - Milder):

  • Generation in situ: Dissolve the substrate (1.0 mmol) in dry Acetonitrile (10 mL). Add NaI (2.0 eq) and stir for 10 min.

  • Cleavage: Add TMSCl (2.0 eq) dropwise.[1] The mixture will turn yellow/orange due to iodine formation.

  • Reflux: Heat to reflux (82°C) for 2-6 hours.

    • Mechanism:[1][2][3][4] The TMS-I generated in situ attacks the methyl ether via an SN2 mechanism, forming the silyl ether which hydrolyzes upon workup.

  • Quench: Cool to RT, quench with aqueous Na₂S₂O₃ (to reduce iodine color) and extract with EtOAc/MeOH (9:1).

  • Result: The product is the NH-pyridinone tautomer.[1]

Mechanistic & Synthetic Pathway Visualization

The following diagram details the chemical transformations, highlighting the "Orthogonal" nature of the functional groups.

DOT Diagram 2: Orthogonal Functionalization Workflow

SynthesisPathway cluster_legend Key Advantages SM FMP-Ethanone (2-F, 6-OMe, 4-Ac) Int1 Intermediate A (2-Nu, 6-OMe, 4-Ac) SM->Int1 S_NAr (R-NH2, 60°C) Selectivity: F >> OMe Int2 Intermediate B (2-Nu, 6-OMe, 4-Heterocycle) Int1->Int2 Condensation (DMF-DMA / Hydrazine) Final Target Pyridinone (2-Nu, 6-Oxo, 4-Heterocycle) Int2->Final Demethylation (TMSI or HBr) Unmasks Pyridinone Desc 1. F allows mild S_NAr 2. OMe protects solubility 3. Late-stage hydrolysis

Caption: Step-wise transformation of FMP-Ethanone into a bioactive pyridinone, preserving the lactam formation for the final step.

References

  • Liao, C., et al. (2020).[1][5] Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry, 18, 1185-1193.[1][5] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. Retrieved from [Link][1]

  • ChemRxiv. (2024).[1] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link][1]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

Introduction: The Imperative of Unambiguous Structure in Modern Chemistry In the realm of drug discovery and materials science, the precise molecular structure of a compound is inextricably linked to its function and saf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structure in Modern Chemistry

In the realm of drug discovery and materials science, the precise molecular structure of a compound is inextricably linked to its function and safety.[1] An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety risks. The subject of this guide, 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, is a substituted pyridine, a heterocyclic motif that is a cornerstone of many pharmaceutical agents. Its specific arrangement of fluoro, methoxy, and acetyl substituents presents a unique analytical challenge that necessitates a multi-faceted approach for unambiguous structural confirmation.

This guide provides an in-depth comparison of the primary analytical methods used to elucidate and confirm the structure of novel organic compounds like 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, presenting a self-validating workflow that integrates data from multiple spectroscopic and analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights required to confidently verify molecular architecture.

Mass Spectrometry (MS): The First Analytical Checkpoint

Mass spectrometry serves as the initial and indispensable step in structural analysis. It provides the most fundamental piece of information: the molecular weight of the compound, and by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of measuring mass-to-charge ratios (m/z) to four or five decimal places, which allows for the determination of a unique elemental composition.

Causality in Method Selection: Why HRMS?

For a novel compound, confirming the elemental composition is paramount. Low-resolution MS might yield a nominal mass that corresponds to multiple possible formulas. HRMS, however, provides an exact mass that drastically narrows down, and often uniquely identifies, the correct molecular formula, thereby validating the success of the chemical synthesis.

Experimental Protocol: High-Resolution Electron Ionization (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Ionization: Employ Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that not only generates the molecular ion (M⁺˙) but also induces characteristic fragmentation, which provides valuable structural clues.[2]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Use the instrument's software to calculate the exact mass and determine the most probable elemental composition.

    • Analyze the major fragment ions to gain insights into the molecule's structure. For acetylpyridines, characteristic losses include the methyl radical (•CH₃) and the neutral acetyl radical (CH₃CO•) or ketene (CH₂=C=O).[3][4]

Expected Data & Interpretation

For 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone (C₈H₈FNO₂), the expected data would be as follows:

Analysis Expected Result Inference
Molecular Formula C₈H₈FNO₂
Calculated Exact Mass 169.0539Corresponds to the elemental composition.
Observed HRMS (M⁺˙) m/z 169.0541 (example)Confirms the molecular formula.
Major Fragment Ion 1 m/z 154.0304Loss of a methyl radical ([M-CH₃]⁺).[3]
Major Fragment Ion 2 m/z 126.0355Loss of an acetyl radical ([M-COCH₃]⁺).
Workflow Visualization: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent Inject Direct Infusion / GC Inlet Prep->Inject Ionize Electron Ionization (EI) Inject->Ionize Detect TOF or Orbitrap Detection Ionize->Detect ExactMass Determine Exact Mass & Molecular Formula Detect->ExactMass Fragments Analyze Fragmentation Pattern Detect->Fragments Confirm Initial Structural Confirmation ExactMass->Confirm Fragments->Confirm

Caption: Workflow for structural analysis by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals for different nuclei, a complete structural map can be assembled. For 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, a suite of NMR experiments is required for full characterization.

Causality in Method Selection: Why a Multi-Nuclear Approach?
  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. The splitting patterns (J-coupling) reveal which protons are adjacent to one another.

  • ¹³C NMR: Shows the number and electronic environment of carbon atoms. It complements ¹H NMR by identifying quaternary carbons (those without attached protons).[5][6][7]

  • ¹⁹F NMR: Since the molecule contains fluorine, ¹⁹F NMR is essential. Fluorine is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe of its local environment.[8][9] The observed couplings between ¹⁹F and nearby ¹H or ¹³C nuclei are critical for confirming the fluorine atom's position on the pyridine ring.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework.

Predicted NMR Data & Interpretation (in CDCl₃)

The presence of the electron-withdrawing fluorine and electron-donating methoxy group will significantly influence the chemical shifts of the pyridine ring protons and carbons.[10][11][12]

Nucleus Assignment Predicted Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Rationale
¹H -OCH₃3.9 - 4.1sTypical range for methoxy group on an aromatic ring.
-COCH₃2.5 - 2.7sTypical range for a methyl ketone.
H-36.8 - 7.0d, J(H-F) ≈ 2-4 HzUpfield shift due to OCH₃, coupling to fluorine.
H-57.2 - 7.4d, J(H-F) ≈ 6-8 HzDownfield shift relative to H-3, larger coupling to fluorine.
¹³C -OCH₃54 - 56Standard methoxy carbon shift.
-COCH₃25 - 27Standard methyl ketone carbon shift.
C=O195 - 198Typical ketone carbonyl shift.
C-4145 - 148Quaternary carbon attached to the acetyl group.
Pyridine Carbons110 - 165d, with various J(C-F)The C-2 and C-6 carbons will show large one-bond C-F coupling.
¹⁹F C2-F-65 to -75ddChemical shift is characteristic of a 2-fluoropyridine.[13] Splitting arises from coupling to H-3 and H-5.
Workflow Visualization: NMR Structural Elucidation

NMR_Workflow Start Purified Sample H1_NMR 1. Acquire ¹H NMR Start->H1_NMR C13_NMR 2. Acquire ¹³C & DEPT NMR H1_NMR->C13_NMR F19_NMR 3. Acquire ¹⁹F NMR C13_NMR->F19_NMR TwoD_NMR 4. Acquire 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR Analysis 5. Integrate All NMR Data TwoD_NMR->Analysis Structure Propose Connectivity Map Analysis->Structure

Caption: Integrated NMR workflow for molecular connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.

Causality in Method Selection: A Quick and Corroborative Tool

While NMR and MS provide detailed structural information, FTIR offers a quick confirmation of the key functional groups expected from the synthesis. The presence of a strong carbonyl (C=O) stretch and characteristic aromatic and ether stretches provides immediate, corroborating evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams or a single drop if liquid) of the pure compound directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Inference
~3050-3100Aromatic C-H StretchMedium-WeakPresence of the pyridine ring.
~2850-2960Aliphatic C-H StretchMedium-WeakPresence of methyl groups (-OCH₃, -COCH₃).
~1700-1720C=O Stretch (Ketone)StrongConfirms the acetyl group.
~1550-1600Aromatic C=C & C=N StretchMedium-StrongCharacteristic of the pyridine ring.[14][15]
~1250-1300Aryl C-O Stretch (Ether)StrongConfirms the methoxy group.
~1100-1200C-F StretchStrongConfirms the carbon-fluorine bond.

Single Crystal X-ray Crystallography: The Definitive Proof

X-ray crystallography is the gold standard for molecular structure determination.[16] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine the three-dimensional arrangement of atoms in space with extremely high precision. This provides an unambiguous and absolute confirmation of the molecular structure.[1][17][18]

Causality in Method Selection: Why It's the Ultimate Arbiter

While the combination of MS and NMR can build a highly confident structural hypothesis, they rely on interpretation. Isomers can sometimes give very similar spectroscopic data. X-ray crystallography provides a direct visualization of the molecule, leaving no room for ambiguity regarding atom connectivity and stereochemistry. It is the only technique that can definitively distinguish between positional isomers.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. The compound must be induced to form a single, defect-free crystal. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (diffusing a poor solvent into a solution of the compound).

    • Cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at thousands of different orientations.

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to generate an electron density map. Atoms are fitted into this map, and their positions are refined to generate the final, precise 3D structure.

Expected Data & Interpretation

The output of a successful X-ray crystallography experiment is a detailed structural model that includes:

  • Connectivity: Unambiguous confirmation of which atoms are bonded to each other.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into the electronic nature of the molecule.

  • Conformation: The exact three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice (e.g., hydrogen bonding, π-stacking).

Comparative Summary and Integrated Strategy

No single technique is sufficient for the complete and confident structural confirmation of a new molecule. An integrated, logical workflow is essential.

Technique Information Provided Sample Amount Destructive? Key Advantage Key Limitation
HRMS Molecular Formula, Fragmentation< 1 mgYes (EI)Speed, sensitivity, formula confirmationDoes not provide connectivity data
NMR Atomic Connectivity, 3D solution structure5-10 mgNoThe most powerful tool for connectivityCan be complex to interpret; isomers can be tricky
FTIR Functional Groups< 1 mgNoVery fast, simple confirmation of groupsProvides limited structural detail
X-ray Absolute 3D Structure, ConnectivitySingle CrystalNoUnambiguous, definitive proof of structureRequires a high-quality single crystal
Logical Workflow for Structural Confirmation

The following diagram illustrates the logical progression of experiments to build a case for the structure of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, culminating in absolute proof.

Final_Workflow cluster_prelim Initial Checks cluster_detailed Detailed Structural Mapping cluster_absolute Absolute Confirmation Start Synthesized & Purified Compound MS HRMS: Confirm Molecular Formula Start->MS FTIR FTIR: Confirm Functional Groups Start->FTIR NMR NMR (¹H, ¹³C, ¹⁹F, 2D): Determine Atomic Connectivity MS->NMR FTIR->NMR XRAY X-ray Crystallography: Definitive 3D Structure NMR->XRAY Conclusion Structure Confirmed XRAY->Conclusion

Caption: Integrated strategy for unambiguous structural confirmation.

Conclusion

The structural confirmation of a novel molecule such as 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone is a systematic process of evidence accumulation. It begins with rapid, high-level checks using Mass Spectrometry and FTIR to confirm the molecular formula and the presence of expected functional groups. The core of the elucidation is performed using a suite of multi-nuclear NMR experiments to meticulously map the atomic connectivity. Finally, for absolute and unambiguous proof, particularly for publication or patent filing, Single Crystal X-ray Crystallography provides the definitive and irrefutable 3D structure. By employing these techniques in a logical and complementary fashion, researchers can achieve the highest level of confidence in their molecular architecture, ensuring the integrity and reproducibility of their scientific findings.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-734. [Link][5]

  • American Chemical Society. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link][6]

  • SPIE. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. spiedigitallibrary.org. [Link][19]

  • Drake, A. F. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. [Link][1]

  • Kleinpeter, E. et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link][7]

  • Basanta-Sánchez, M. et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Protein Science. [Link][8]

  • Eliel, E. L., & Wilen, S. H. (1994). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereochemistry of Organic Compounds. [Link][17]

  • Magnetic Resonance in Chemistry. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Wiley Online Library. [Link][20]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-462. [Link][14]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link][10]

  • Zapevalov, A. Y. et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link][11]

  • Wiley-VCH. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link][13]

  • Tormyshev, V. M., & Podgornova, E. N. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1). [Link][3]

  • Green, J. H. S., & Lau, K. (1971). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 49(1), 45-51. [Link][15]

  • Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link][21]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link][22]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][9]

  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link][12]

  • Sparkman, O. D. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link][4]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link][2]

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Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel compound 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone. In the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel compound 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone. In the absence of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra and its anticipated mass fragmentation pattern. To ground these predictions in experimental reality, a comparative analysis is made with the well-characterized and structurally related compound, 4-acetylpyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the principles of spectroscopic analysis and structure elucidation.

Introduction

1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom, a methoxy group, and an acetyl group on the pyridine ring is expected to confer unique electronic and steric properties, making it a valuable synthon. Accurate structural characterization is the cornerstone of any chemical research, and NMR and mass spectrometry are indispensable tools in this endeavor. This guide will first detail the predicted spectroscopic data for our target molecule, explaining the rationale based on established principles of NMR and MS. Subsequently, it will present the experimental data for 4-acetylpyridine, providing a tangible reference for comparison.

Predicted Spectroscopic Analysis of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone is expected to exhibit three distinct signals in the aromatic region and two singlets corresponding to the methoxy and acetyl protons. The chemical shifts are predicted based on the electronic effects of the substituents. The fluorine atom at the 2-position and the acetyl group at the 4-position are electron-withdrawing, which will deshield the adjacent protons. Conversely, the methoxy group at the 6-position is electron-donating, leading to a shielding effect on its neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to appear significantly downfield. The carbons attached to the fluorine and oxygen atoms will also exhibit characteristic chemical shifts.

Predicted Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. A primary fragmentation pathway is likely the alpha-cleavage of the acetyl group, leading to a stable acylium ion.

Comparative Analysis with 4-Acetylpyridine

To provide a practical context for the predicted data, we will compare it with the experimental data for 4-acetylpyridine. This compound shares the core acetylpyridine structure but lacks the fluoro and methoxy substituents. This comparison will highlight the influence of these substituents on the NMR chemical shifts and mass fragmentation patterns.

Experimental Data for 4-Acetylpyridine

The experimental ¹H and ¹³C NMR spectra of 4-acetylpyridine have been extensively documented.[1][2] The mass spectrum of 4-acetylpyridine is also well-characterized, with a prominent molecular ion peak and a base peak resulting from the loss of a methyl radical.[3]

Data Presentation

The predicted and experimental spectroscopic data are summarized in the tables below for a clear and direct comparison.

Table 1: Comparison of ¹H NMR Data

Compound Proton Assignment Predicted/Experimental Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
1-(2-Fluoro-6-methoxypyridin-4-yl)ethanoneH-3~7.3d~1.5 (⁴JHF)
H-5~7.1s
-OCH₃~4.0s
-COCH₃~2.6s
4-Acetylpyridine[1][2]H-2, H-68.8d6.0
H-3, H-57.7d6.0
-COCH₃2.6s

Table 2: Comparison of ¹³C NMR Data

Compound Carbon Assignment Predicted/Experimental Chemical Shift (ppm)
1-(2-Fluoro-6-methoxypyridin-4-yl)ethanoneC=O~195
C-2~165 (d, ¹JCF)
C-6~160
C-4~145
C-3~110 (d, ²JCF)
C-5~105
-OCH₃~55
-COCH₃~26
4-Acetylpyridine[1]C=O197.1
C-2, C-6150.5
C-4143.9
C-3, C-5121.0
-COCH₃26.6

Table 3: Comparison of Mass Spectrometry Data

Compound m/z of Molecular Ion (M⁺) Key Fragment Ions (m/z) and Proposed Structures
1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone169154 ([M-CH₃]⁺), 126 ([M-COCH₃]⁺)
4-Acetylpyridine[3]121106 ([M-CH₃]⁺), 78 ([M-COCH₃]⁺)

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) with a standard energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Analytical Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Reference, Integrate, & Assign Peaks process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation introduce Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) introduce->ionize scan Scan Mass Range ionize->scan identify Identify Molecular Ion scan->identify analyze Analyze Fragmentation Pattern identify->analyze

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This guide has provided a detailed, albeit predictive, spectroscopic analysis of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone. By comparing these predictions with the experimental data of the structurally similar 4-acetylpyridine, we can anticipate the key spectral features of the target molecule with a reasonable degree of confidence. The presented protocols for NMR and mass spectrometry serve as a practical guide for researchers undertaking the characterization of novel compounds. This comparative approach underscores the power of spectroscopic methods in modern chemical research, enabling the confident elucidation of molecular structures.

References

  • PubChem. 1-(Pyrimidin-4-yl)ethanone. [Link]

  • PubChem. 4-Acetylpyridine. [Link]

  • MDPI. 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. [Link]

  • NIST. Ethanone, 1-(4-pyridinyl)-. [Link]

  • NIST. Ethanone, 1-(2-pyridinyl)-. [Link]

  • The Good Scents Company. 4-acetyl pyridine, 1122-54-9. [Link]

Sources

Comparative

Analytical Method Validation for Quantification of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone

Executive Summary & Molecule Profile[1] In the landscape of intermediate pharmaceutical synthesis, 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone represents a critical building block, particularly for kinase inhibitors where...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the landscape of intermediate pharmaceutical synthesis, 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanone represents a critical building block, particularly for kinase inhibitors where the fluorinated pyridine motif modulates metabolic stability and binding affinity.

This guide provides a comparative technical analysis of two validation strategies: a robust HPLC-UV method for routine Quality Control (QC) and a high-sensitivity UHPLC-MS/MS method for trace impurity profiling. Unlike generic protocols, this guide addresses the specific chromatographic challenges posed by the electron-deficient pyridine ring and the lability of the methoxy group.

The Analyte: Physicochemical Context[2][3][4]
  • Chemical Structure: A pyridine core substituted with an acetyl group (C4), a fluorine atom (C2), and a methoxy group (C6).

  • Chromatographic Behavior: The pyridine nitrogen is basic (estimated pKa ~3.5–4.0, lowered by the electron-withdrawing fluorine). Standard C18 columns often yield tailing peaks due to silanol interactions.

  • Critical Quality Attributes (CQA):

    • De-fluorination: A potential degradation pathway during synthesis.[1]

    • Hydrolysis: Conversion of the methoxy group to the pyridone analog under acidic stress.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice of method depends strictly on the Analytical Target Profile (ATP) defined in ICH Q14.

FeatureMethod A: HPLC-UV (DAD)Method B: UHPLC-MS/MS (QqQ)
Primary Application Routine QC, Assay (>98%), PurityTrace Impurities, Genotoxic Screening, Bioanalysis
Stationary Phase Pentafluorophenyl (PFP) C18 Bridged Ethyl Hybrid (BEH)
Detection Limit (LOD) ~0.5 µg/mL~0.5 ng/mL
Linearity Range 10 – 200 µg/mL1 – 1000 ng/mL
Throughput Moderate (15 min run)High (3 min run)
Cost per Sample Low ($)High (

$)
Robustness High (Less sensitive to matrix effects)Moderate (Susceptible to ion suppression)
Expert Insight: Why the PFP Column for Method A?

While C18 is the industry standard, it relies heavily on hydrophobic interactions. For this fluorinated pyridine, a Pentafluorophenyl (PFP) phase is superior. The PFP ring offers strong


 interactions and specific fluorine-fluorine selectivity, providing baseline resolution between the parent molecule and its des-fluoro impurity—a separation often impossible on C18.

Experimental Protocols

Method A: HPLC-UV (The QC Workhorse)

Designed for release testing and stability studies.

  • System: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10%

      
       60% B
      
    • 10-12 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 272 nm (Lambda max for the conjugated ketone system).

  • Column Temp: 35°C.

Method B: UHPLC-MS/MS (Trace Analysis)

Designed for cleaning validation and genotoxic impurity quantitation.

  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ballistic gradient (5% to 95% B in 2.5 mins).

  • Ionization: ESI Positive Mode (M+H)+ = 170.15 m/z.

  • MRM Transitions:

    • Quantifier: 170.15

      
       127.1 (Loss of acetyl group).
      
    • Qualifier: 170.15

      
       155.1 (Loss of methyl from methoxy).
      

Validation Workflow (ICH Q2(R2) Aligned)

The following validation parameters must be executed. Note that ICH Q2(R2) now emphasizes the use of "prior knowledge" from development (ICH Q14).[4]

Specificity (Forced Degradation)

You must demonstrate that the method can separate the analyte from its degradants.

  • Protocol: Expose 1 mg/mL sample to:

    • 0.1 N HCl (Hydrolysis of methoxy group).

    • 0.1 N NaOH (Potential ring opening/substitution).

    • 3%

      
       (N-oxide formation).
      
    • UV Light (Photolytic cleavage of the ketone).

  • Acceptance: Peak purity index > 99.0% (DAD) or no interference in MRM channels.

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • UV Method:[1][5] 80%, 90%, 100%, 110%, 120% of target concentration (e.g., 0.5 mg/mL).

    • MS Method: 1 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    ; Residual plots must show random distribution.
    
Accuracy & Precision[7][8][9]
  • Accuracy: Spike placebo matrix at 3 levels (Low, Med, High) in triplicate. Calculate % Recovery.

  • Precision: 6 replicates of the target concentration.

  • Acceptance:

    • Recovery: 98.0% – 102.0% (UV); 85% – 115% (MS).

    • RSD:

      
       2.0% (UV); 
      
      
      
      15% (MS).

Visualizing the Strategy

Diagram 1: Analytical Lifecycle Management (ICH Q14/Q2)

This workflow illustrates the modern approach to validation, integrating development data into the final validation protocol.

ValidationLifecycle ATP 1. Analytical Target Profile (Define Needs: Assay vs. Impurity) Risk 2. Risk Assessment (pKa, Solubility, Degradants) ATP->Risk Dev 3. Method Development (Screening PFP vs C18) Risk->Dev Control 4. Control Strategy (System Suitability) Dev->Control Valid 5. Validation (ICH Q2) (Specificity, Accuracy, Robustness) Control->Valid Routine 6. Routine Monitoring (Continuous Improvement) Valid->Routine Routine->ATP  Lifecycle Update

Caption: The ICH Q14/Q2(R2) lifecycle approach, moving from ATP definition to continuous monitoring.

Diagram 2: Method Selection Decision Tree

A logic flow for scientists to choose between the UV and MS protocols provided above.

MethodSelection Start Start: Define Analytical Goal IsTrace Is detection < 0.1% required? Start->IsTrace NoTrace No (Assay/Purity) IsTrace->NoTrace High Conc. YesTrace Yes (Genotoxins/Bioanalysis) IsTrace->YesTrace Low Conc. UVMethod Select Method A: HPLC-UV (PFP Column) NoTrace->UVMethod Buffer Critical: Use Amm. Formate (pH 3.8) to suppress tailing UVMethod->Buffer MSMethod Select Method B: UHPLC-MS/MS YesTrace->MSMethod Matrix Check Matrix Effect (Use Deuterated IS) MSMethod->Matrix

Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on sensitivity requirements.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2023). Analytical Procedure Development Q14. ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Phenomenex. (n.d.). Technical Note: Separation of Fluorinated Compounds using PFP Phases. [Link](General landing page for verification of column chemistry availability).

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. [Link]

Sources

Validation

A Guide to Orthogonal Analytical Methods for the Characterization of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

Abstract The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the purity, stability, and structural integrity of the final active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the purity, stability, and structural integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive characterization of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, a key building block in medicinal chemistry. We will explore the strategic application of chromatography (HPLC, GC-MS), spectroscopy (NMR, FTIR), and thermal analysis (DSC, TGA). The narrative emphasizes the causality behind experimental choices, providing detailed protocols and representative data to guide researchers in establishing a self-validating analytical workflow. By integrating these diverse techniques, we can build a complete profile of the molecule, confidently identifying the compound and detecting any potential impurities.

The Imperative of Orthogonal Analysis in Pharmaceutical Development

In pharmaceutical quality control, relying on a single analytical method is insufficient for comprehensive characterization. A single technique may not be able to separate or detect all potential impurities or degradation products.[1] The principle of orthogonal analysis mitigates this risk by employing multiple, distinct analytical techniques that measure the same attribute using different underlying principles.[2][3][4] This approach provides independent confirmation of critical quality attributes (CQAs), enhancing the accuracy and reliability of the results.[2][3] For an intermediate like 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, this means combining methods that assess purity based on different physicochemical properties such as polarity, volatility, molecular structure, and thermal behavior.

Caption: The concept of orthogonal analysis for the target molecule.

Profile of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone

To select the appropriate analytical methods, we must first understand the molecule's structure. It contains several key features:

  • A Pyridine Ring: A basic, aromatic heterocycle.

  • A Fluoro Group: Introduces high electronegativity and is a useful probe for ¹⁹F NMR.

  • A Methoxy Group: An ether functional group.

  • An Ethanone Group: A ketone functional group (C=O), which is a strong chromophore for UV detection and has a characteristic IR absorption.

These features make the compound semi-polar, potentially volatile under high temperatures, and rich in spectroscopic handles for unambiguous identification.

Chromatographic Methods: The Foundation of Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities that may arise during synthesis, such as starting materials, by-products, or degradation products.[5]

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity for a wide range of compounds.[6] For a substituted pyridine, a reversed-phase (RP-HPLC) method is an excellent starting point. The stationary phase (e.g., C18) is nonpolar, while a polar mobile phase is used. The separation is driven by the differential partitioning of the analyte and impurities between the two phases. The ethanone and pyridine ring act as chromophores, allowing for sensitive detection using a UV detector.[7]

Experimental Protocol: RP-HPLC for Purity Determination

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[7]

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 MeCN/Water.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS serves as an excellent orthogonal method to HPLC. It separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio.[9][10] This makes it ideal for identifying residual solvents from the synthesis and other volatile or semi-volatile impurities that might not be well-resolved by HPLC.[11] Coupling GC with a mass spectrometer provides definitive identification of separated components.[12]

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Hold at 50°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injector: Splitless, 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve 1 mg/mL in Dichloromethane.

Spectroscopic Methods: Unambiguous Structural Elucidation

While chromatography separates components, spectroscopy provides the definitive structural information needed to confirm the identity of the main peak and characterize any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, a suite of 1D experiments is necessary. ¹H NMR identifies the number and environment of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is highly sensitive for the single fluorine atom.[13][14] The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and environment of the fluorine substituent.[15][16]

Experimental Protocol: NMR for Structural Confirmation

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR: Acquire standard 1D proton spectrum (e.g., 400 MHz).

  • ¹³C NMR: Acquire proton-decoupled 1D carbon spectrum.

  • ¹⁹F NMR: Acquire proton-decoupled 1D fluorine spectrum.

  • Rationale for 2D NMR (Optional): For complete assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map out the connectivity of the molecule.

Predicted NMR Data

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~2.6 s - -C(=O)CH
¹H ~4.0 s - -OCH
¹H ~7.0-7.5 m - Pyridine Ring Protons
¹³C ~27 - - -C (=O)CH₃
¹³C ~55 - - -OC H₃
¹³C ~110-160 - J(C-F) ≈ 240 Hz Pyridine Ring Carbons
¹³C ~195 - - -C =O

| ¹⁹F | ~ -70 to -90 | s | - | Ar-F |

Note: Predicted values are estimates based on typical ranges for these functional groups.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] It is orthogonal to both chromatography and NMR as it probes the vibrational modes of chemical bonds.

Experimental Protocol: FTIR for Functional Group Analysis

  • Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation.

  • Scan Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic (Pyridine)
~2950-2850 C-H Stretch Aliphatic (Methyl)
~1700-1680 C=O Stretch Aromatic Ketone[18][19]
~1600, ~1480 C=C & C=N Stretch Aromatic Ring
~1250-1200 C-O Stretch Aryl Ether[20]

| ~1200-1100 | C-F Stretch | Aryl Fluoride |

Thermal Analysis: Assessing Bulk Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the bulk physical properties of the material, which is complementary to the molecular-level information from spectroscopy and chromatography.[21]

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and an indication of purity (impurities typically broaden and depress the melting point).[22][23] TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperature.[24]

Experimental Protocol: DSC/TGA

  • Sample: 2-5 mg of the compound in an aluminum pan.

  • DSC Program: Heat from 25°C to a temperature above the melting point at a rate of 10°C/min under a nitrogen atmosphere.

  • TGA Program: Heat from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

A Synergistic Workflow for Complete Characterization

No single technique can provide a complete picture. A logical workflow ensures that all necessary data is collected efficiently to build a comprehensive characterization package. This workflow validates the identity, purity, and stability of the intermediate, ensuring its suitability for subsequent stages of drug development.

Characterization_Workflow start Synthesized Material hplc_purity Purity Assessment (HPLC) start->hplc_purity gcms_impurities Volatile Impurity Screen (GC-MS) start->gcms_impurities structure_id Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) hplc_purity->structure_id Main Peak for ID report Comprehensive Characterization Report hplc_purity->report gcms_impurities->report functional_groups Functional Group ID (FTIR) structure_id->functional_groups Confirm Structure structure_id->report thermal_props Thermal Properties (DSC / TGA) functional_groups->thermal_props Confirm Functional Groups thermal_props->report

Caption: A synergistic workflow for comprehensive characterization.

Comparative Summary of Orthogonal Methods

Analytical TechniquePrimary InformationUnderlying PrincipleStrengthsLimitations
HPLC-UV Purity, QuantificationPolarity-based partitioningHigh resolution, quantitative, robustRequires chromophore, may not resolve all impurities
GC-MS Volatile Impurities, IDVolatility, Mass-to-charge ratioHigh sensitivity for volatiles, definitive IDNot suitable for non-volatile or thermally labile compounds
NMR Spectroscopy Unambiguous StructureNuclear magnetic resonanceDefinitive structural information, non-destructiveLower sensitivity than MS, requires higher sample amount
FTIR Spectroscopy Functional GroupsMolecular vibrationsFast, requires minimal sample prep, confirms bondsProvides limited structural connectivity information
DSC / TGA Melting Point, StabilityHeat flow / Mass change vs. TempInformation on bulk properties, purity indicationNon-specific, destructive (TGA)

Conclusion

The characterization of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone is a clear example of the necessity for a multi-faceted, orthogonal analytical approach. By strategically combining HPLC for purity, GC-MS for volatile contaminants, NMR for definitive structural proof, FTIR for functional group confirmation, and thermal analysis for bulk properties, a complete and trustworthy profile of the molecule is established. This rigorous, self-validating system ensures that the quality of pharmaceutical intermediates meets the high standards required for drug development, ultimately contributing to the safety and efficacy of the final medicinal product.

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